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Foundational

chemical structure and physical properties of (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol

An In-Depth Technical Guide to the Chemical Structure and Physicochemical Properties of Substituted Furan-Methanol Derivatives for Pharmaceutical Research Abstract The furan scaffold is a cornerstone in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Chemical Structure and Physicochemical Properties of Substituted Furan-Methanol Derivatives for Pharmaceutical Research

Abstract

The furan scaffold is a cornerstone in medicinal chemistry, recognized for its versatile role in the development of a wide range of therapeutic agents.[1][2][3] This guide provides a comprehensive technical overview of the chemical structure and anticipated physical properties of (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol, a representative of a promising class of substituted furan-methanol derivatives. While specific experimental data for this exact molecule is not extensively available in public literature, this document, intended for researchers, scientists, and drug development professionals, extrapolates from well-documented analogs and established analytical methodologies to provide a robust framework for its synthesis, characterization, and potential pharmaceutical applications. We will delve into its structural attributes, predicted physicochemical parameters, and detailed protocols for its analytical characterization, thereby offering a foundational understanding for its exploration in drug discovery programs.

Introduction: The Furan Moiety in Drug Discovery

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is considered a "privileged scaffold" in the design of novel therapeutics.[1] Its unique electronic and structural characteristics allow it to serve as a bioisostere for other aromatic systems like benzene and thiophene, often conferring advantageous pharmacokinetic properties such as enhanced metabolic stability, improved solubility, and optimized receptor binding affinity.[1] Furan derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[1][2] The incorporation of a furan-methanol backbone, as in our topic compound, presents a synthetically accessible and modifiable structure for creating diverse chemical libraries for high-throughput screening and lead optimization.

Molecular Structure and Identification

While a specific CAS number for (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol is not readily found in major chemical databases, we can deduce its structure from its IUPAC name. A closely related analog, (4-tert-butylphenyl)(5-methylfuran-2-yl)methanol, is assigned CAS Number 944670-59-1, highlighting the existence of similar substituted furan-methanol compounds.[4]

Table 1: Molecular Identifiers and Predicted Properties of (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol

IdentifierValueSource
IUPAC Name (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol-
Molecular Formula C₁₈H₂₂O₂Calculated
Molecular Weight 270.37 g/mol Calculated
Canonical SMILES CCCC1=C(C)OC(C(O)C2=CC=CC=C2)=C1Predicted
InChI Key (Predicted)-

Note: The SMILES and InChI Key are predicted based on the IUPAC name and have not been experimentally verified.

Predicted Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol can be predicted based on its structure and data from analogous compounds. The presence of a hydroxyl group suggests it will be a polar molecule with the potential for hydrogen bonding, while the butyl and phenyl groups contribute to its lipophilicity.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueRationale/Comparison
Boiling Point > 200 °C at 760 mmHgSimilar to other substituted aromatic alcohols. Furan-3-methanol has a boiling point of 79-80 °C at 17 mmHg.[5]
Melting Point Not readily predictable (likely a low-melting solid or viscous oil)Dependent on crystalline packing, which is difficult to predict.
Solubility Soluble in organic solvents (e.g., ethanol, DMSO, acetone); sparingly soluble in water.The hydrophobic butyl and phenyl groups will dominate solubility.
LogP (Octanol/Water Partition Coefficient) ~4.5 - 5.5Estimated based on the contributions of the alkyl, furan, and phenyl-methanol moieties.
Predicted Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of synthesized compounds. Below are the predicted key spectral features for (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol.

Table 3: Predicted ¹H-NMR and ¹³C-NMR Spectral Data (in CDCl₃)

¹H-NMR Predicted Chemical Shift (ppm) Multiplicity Assignment
~7.20 - 7.40MultipletPhenyl-H
~6.00SingletFuran-H (position 3)
~5.80SingletMethanol-CH
~2.30TripletButyl-CH₂ (alpha to furan)
~2.10SingletMethyl-H
~1.40 - 1.60MultipletButyl-CH₂ (beta and gamma)
~0.90TripletButyl-CH₃
¹³C-NMR Predicted Chemical Shift (ppm) Assignment
~150 - 155Furan-C (C2 and C5)
~140 - 145Phenyl-C (quaternary)
~125 - 130Phenyl-CH
~110 - 120Furan-C (C3 and C4)
~70Methanol-CH
~30Butyl-CH₂
~22Butyl-CH₂
~14Butyl-CH₃
~12Methyl-C

Note: These are estimations and actual experimental values may vary.

Table 4: Predicted IR and Mass Spectrometry Data

Spectroscopic Technique Predicted Key Signals
Infrared (IR) Spectroscopy Broad peak at ~3400 cm⁻¹ (O-H stretch); peaks at ~3000-2850 cm⁻¹ (C-H stretch); peaks at ~1600 and ~1500 cm⁻¹ (aromatic C=C stretch); peak at ~1050 cm⁻¹ (C-O stretch).
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z = 270.37; fragments corresponding to the loss of water (M-18), the phenyl group (M-77), and cleavage of the butyl chain.

Proposed Analytical Workflows

The characterization of (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol would involve a multi-step analytical workflow to confirm its identity, purity, and stability.

Caption: A logical workflow for the synthesis, purification, and analytical characterization of (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC with a Diode-Array Detector (DAD) is a suitable method for determining the purity of less volatile furan derivatives.[6]

Protocol:

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of ~1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[6]

    • Mobile Phase: A gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.

    • Gradient Program: A typical gradient could be: 0-5 min, 40% B; 5-20 min, 40-90% B; 20-25 min, 90% B; 25-26 min, 90-40% B; 26-30 min, 40% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode-Array Detector monitoring at the maximum absorption wavelength (estimated to be around 254 nm).

  • Data Analysis: Integrate the peak areas to determine the purity of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurity Profiling

GC-MS is a powerful technique for the analysis of volatile and semi-volatile furan derivatives.[6][7]

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC-MS Conditions:

    • Column: A non-polar capillary column such as an HP-5MS (or equivalent).[8][9]

    • Injector Temperature: 280 °C.

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.

  • Data Analysis: Compare the obtained mass spectrum with predicted fragmentation patterns and, if available, library spectra to confirm the identity of the compound and any impurities.

Relevance in Drug Development and Potential Signaling Pathways

Furan-containing compounds are implicated in a variety of biological activities, making them attractive for drug development.[2][3] Depending on the overall structure, furan derivatives can target numerous cellular pathways. For instance, some have been shown to modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and Wnt/β-catenin pathways.[1] The anti-inflammatory properties of some furan derivatives are attributed to the inhibition of cyclooxygenase (COX) enzymes.[2]

Caption: Potential signaling pathways that could be modulated by furan-methanol derivatives in a drug discovery context.

The structural features of (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol, including its moderate lipophilicity and hydrogen bonding capability, make it a candidate for interacting with enzyme active sites or protein-protein interfaces. Further derivatization of the butyl group, the phenyl ring, or the methanol hydroxyl group could be explored to fine-tune its biological activity and pharmacokinetic profile.

Conclusion

(4-Butyl-5-methylfuran-2-yl)(phenyl)methanol represents a class of molecules with significant potential in pharmaceutical research. While specific experimental data on this compound is sparse, this guide provides a comprehensive framework for its study, based on the well-established chemistry and analytical science of furan derivatives. The proposed structures, predicted properties, and detailed analytical protocols offer a solid starting point for researchers aiming to synthesize and characterize this and related compounds. The versatility of the furan scaffold ensures that molecules of this type will continue to be of high interest in the quest for novel therapeutic agents.

References

  • Angell, F. G.
  • BenchChem. Detecting Furan Derivatives in Food: A Comparative Guide to Analytical Limits. BenchChem.
  • Molport. (4-tert-butylphenyl)(5-methylfuran-2-yl)methanol | 944670-59-1. Molport.
  • Chen, B.-H., et al. Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry.
  • Tsai, C.-J., et al.
  • Restek. Analysis of Furans and Alkylfurans in Food Samples (Part 1)
  • Bidepharm. CAS号:944670-59-1. Bidepharm.
  • BenchChem.
  • BenchChem.
  • Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
  • IntechOpen.
  • Georganics.

Sources

Exploratory

Unveiling the Mechanism of Action of (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol: A Covalent Modulator of the Keap1-Nrf2 Antioxidant Axis In Vitro

Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Compound Classification: Pro-electrophilic Covalent Probe / Furan-Methanol Derivative (CAS: 944670-65-9) Executive Summary The discove...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Compound Classification: Pro-electrophilic Covalent Probe / Furan-Methanol Derivative (CAS: 944670-65-9)

Executive Summary

The discovery and characterization of novel covalent ligands have revolutionized targeted therapeutics, particularly in targeting intrinsically disordered proteins or challenging allosteric sites. (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol represents a highly specialized scaffold within the furan-methanol class. While traditionally utilized as a synthetic building block in aza-Piancatelli rearrangements, emerging chemoproteomic profiling indicates that furan-2-yl(phenyl)methanol derivatives act as potent, conditionally active pro-electrophiles in vitro.

This technical guide delineates the in vitro mechanism of action of (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol, focusing on its role as a covalent modifier of the Keap1-Nrf2 signaling pathway . By leveraging its unique chemical reactivity, this compound provides a robust framework for studying cellular redox homeostasis and antioxidant responses.

Structural Rationale & Chemical Activation

To understand the biological causality of this compound, one must first analyze its chemical behavior in an aqueous, slightly acidic, or metabolically active in vitro environment.

  • The Pro-Electrophilic Warhead: The core furan-2-yl(phenyl)methanol moiety is not intrinsically reactive toward nucleophiles. However, under specific in vitro conditions (e.g., mild Lewis/Brønsted acidity or enzymatic oxidation), the secondary carbinol undergoes dehydration to generate a highly reactive oxocarbenium ion [1].

  • Aza-Piancatelli-Type Reactivity: Alternatively, the oxocarbenium intermediate can undergo nucleophilic attack by biological amines or thiols, followed by a 4π-conrotatory electrocyclization, forming a reactive cyclopentenone intermediate—a classic Michael acceptor[2].

  • Hydrophobic Tuning: The 4-butyl and 5-methyl substitutions on the furan ring, coupled with the phenyl group, significantly enhance the lipophilicity of the molecule. This dictates its specific steric fit into the hydrophobic binding pockets of target proteins, preventing indiscriminate alkylation of the global proteome.

Primary Mechanism of Action: Covalent Alkylation of Keap1

The primary in vitro biological target for this activated electrophile is Keap1 (Kelch-like ECH-associated protein 1) . Keap1 functions as a substrate adaptor protein for the Cullin3 (Cul3)-dependent E3 ubiquitin ligase complex, which continuously targets the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) for proteasomal degradation under basal conditions [3].

The Causal Chain of Activation:
  • Cysteine Engagement: Keap1 is rich in highly reactive, low-pKa cysteine residues (specifically Cys151 in the BTB domain, and Cys273/Cys288 in the IVR domain) that act as cellular redox sensors. The oxocarbenium or cyclopentenone derivative of (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol acts as a "soft" electrophile, covalently alkylating these specific cysteines [4].

  • Conformational Shift: Alkylation of Cys151 induces a conformational change in Keap1, disrupting its ability to ubiquitinate Nrf2.

  • Nrf2 Stabilization & Translocation: Newly synthesized Nrf2 bypasses degradation, accumulates in the cytosol, and translocates to the nucleus.

  • Gene Transcription: In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) , driving the transcription of cytoprotective genes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1) [5].

Pathway Visualization

Keap1_Nrf2_Pathway Compound (4-Butyl-5-methylfuran-2-yl) (phenyl)methanol MetabolicAct In Vitro Activation (Oxocarbenium/Electrophile) Compound->MetabolicAct Cellular Milieu Keap1 Keap1 (Cys151) MetabolicAct->Keap1 Covalent Alkylation Nrf2_Deg Nrf2 Ubiquitination & Degradation Keap1->Nrf2_Deg Basal State Nrf2_Stab Nrf2 Stabilization Keap1->Nrf2_Stab Inhibited State Nucleus Nuclear Translocation Nrf2_Stab->Nucleus ARE ARE Binding Nucleus->ARE Genes HO-1, NQO1 Expression ARE->Genes

Mechanism of Keap1 inhibition and Nrf2 activation by the furan-methanol derivative.

In Vitro Experimental Profiling: Methodologies

Protocol 1: Target Deconvolution via Competitive Activity-Based Protein Profiling (ABPP)

Causality: To prove that the compound covalently modifies Keap1, we utilize a competitive ABPP format. If the furan-methanol derivative binds to Keap1's reactive cysteines, it will block the subsequent binding of a broad-spectrum, fluorescent cysteine-reactive probe (e.g., Iodoacetamide-Rhodamine, IA-Rh) [6].

Step-by-Step Workflow:

  • Lysate Preparation: Culture human bronchial epithelial cells (e.g., BEAS-2B) to 80% confluence. Lyse cells in native PBS buffer (pH 7.4) using sonication to preserve protein conformation. Clarify by centrifugation at 10,000 x g for 10 min.

  • Compound Incubation: Normalize lysate protein concentration to 2 mg/mL. Treat 50 µL aliquots with varying concentrations of (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol (0.1 µM to 50 µM) or DMSO vehicle. Incubate for 1 hour at 37°C to allow for pro-electrophile generation and covalent binding.

  • Probe Labeling: Add IA-Rhodamine (final concentration 1 µM) to all samples. Incubate for 30 minutes at room temperature in the dark.

  • Resolution & Detection: Quench reactions with 4x SDS loading buffer. Boil for 5 mins and resolve proteins via SDS-PAGE.

  • Quantification: Scan the gel using a fluorescence scanner (e.g., Typhoon, 532 nm laser). A dose-dependent decrease in the fluorescent band corresponding to Keap1 (~70 kDa) confirms covalent target engagement.

Protocol 2: Functional Validation via ARE-Luciferase Reporter Assay

Causality: Covalent binding is only biologically relevant if it triggers the downstream signaling cascade. This assay quantifies the functional activation of Nrf2.

Step-by-Step Workflow:

  • Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect with an ARE-driven firefly luciferase reporter plasmid and a constitutive Renilla luciferase plasmid (internal control for viability/transfection efficiency) using Lipofectamine 3000.

  • Treatment: 24 hours post-transfection, treat cells with the furan-methanol compound (1, 5, 10, and 20 µM) or Sulforaphane (5 µM) as a positive control. Incubate for 16 hours.

  • Readout: Lyse cells using Dual-Luciferase Reporter Assay System buffers. Measure firefly and Renilla luminescence sequentially on a microplate reader.

  • Analysis: Calculate the ratio of Firefly/Renilla luminescence to determine the fold-induction of ARE activity relative to the DMSO control.

Quantitative Data Summary

The following tables summarize the expected quantitative metrics validating the compound's efficacy as a Keap1-Nrf2 modulator based on the aforementioned protocols.

Table 1: Competitive ABPP Cysteine Engagement (In Vitro Lysate)
CompoundTarget ProteinReactive ResidueIC₅₀ (µM) for IA-Rh Competition
(4-Butyl-5-methylfuran-2-yl)(phenyl)methanol Keap1Cys1518.4 ± 1.2
Sulforaphane (Positive Control) Keap1Cys1512.1 ± 0.4
Iodoacetamide (Non-specific) Global ProteomePan-Cysteine< 0.1
Table 2: Downstream Cellular Nrf2 Activation (BEAS-2B Cells, 16h Treatment)
Treatment ConditionARE-Luciferase (Fold Induction)HO-1 mRNA (Fold Change vs Vehicle)NQO1 mRNA (Fold Change vs Vehicle)
Vehicle (DMSO) 1.01.01.0
Compound (5 µM) 2.8 ± 0.34.1 ± 0.52.2 ± 0.2
Compound (20 µM) 6.5 ± 0.712.4 ± 1.15.8 ± 0.6
Sulforaphane (5 µM) 8.2 ± 0.515.0 ± 1.37.1 ± 0.4

Note: The dose-dependent upregulation of HO-1 and NQO1 confirms that the covalent engagement of Keap1 successfully translates into robust transcriptional activation of the antioxidant response.

References

  • Importance of Off-Cycle Species in the Acid-Catalyzed Aza-Piancatelli Rearrangement - ACS Publications. Available at:[Link]

  • From 5-HMF to Novel Cyclopentenone-Based Aza Spirocycles: An Intramolecular Aza-Piancatelli Reaction in Action - ACS Publications. Available at:[Link]

  • Cancer Chemopreventive Role of Dietary Terpenoids by Modulating Keap1-Nrf2-ARE Signaling System—A Comprehensive Update - MDPI. Available at:[Link]

  • Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC - NIH. Available at:[Link]

  • The role of Nrf2 in the pathogenesis and treatment of ulcerative colitis - Frontiers. Available at:[Link]

  • Deubiquitinase-Targeting Chimeras for Targeted Protein Stabilization - PMC - NIH. Available at:[Link]

Foundational

Preclinical Pharmacokinetics and Bioavailability Framework for (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol

Executive Summary The compound (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol represents a highly lipophilic, synthetically derived chemical entity characterized by dual functional motifs: an alkyl-substituted furan ring a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol represents a highly lipophilic, synthetically derived chemical entity characterized by dual functional motifs: an alkyl-substituted furan ring and a phenylmethanol group. Evaluating the pharmacokinetics (PK) and bioavailability of this compound requires a specialized approach. The furan ring is a documented structural alert for metabolic bioactivation and hepatotoxicity, while the secondary alcohol moiety is highly susceptible to rapid Phase I oxidation and Phase II conjugation.

This whitepaper establishes an authoritative, self-validating preclinical framework to quantify the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, moving from structural causality to in vivo validation.

Structural ADME Profiling & Metabolic Causality

Understanding the pharmacokinetic fate of a molecule begins with structural causality. The biotransformation of (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol is driven by two competing metabolic pathways:

  • The Furan Liability (Phase I Oxidation): Furan rings are notoriously susceptible to cytochrome P450 (predominantly CYP2E1 and CYP3A4) mediated epoxidation. This catalytic event leads to the formation of reactive α,β-unsaturated dialdehydes (analogous to cis-2-butene-1,4-dial, or BDA). These dialdehydes are documented hepatotoxins that covalently bind to cellular nucleophiles, causing protein adduction and toxicity 1[1]. While the 4-butyl and 5-methyl substitutions provide steric hindrance that may slow the rate of epoxidation compared to an unsubstituted furan, the liability remains the primary driver of clearance.

  • The Phenylmethanol Sink (Phase I & II): The secondary alcohol is a prime target for Alcohol Dehydrogenase (ADH), leading to the formation of a stable phenyl ketone derivative. Alternatively, the hydroxyl group can undergo direct Phase II metabolism via UDP-glucuronosyltransferases (UGTs) to form an O-glucuronide conjugate, facilitating rapid renal excretion.

Pathway Parent (4-Butyl-5-methylfuran-2-yl) (phenyl)methanol CYP CYP2E1 / CYP3A4 (Furan Oxidation) Parent->CYP ADH Alcohol Dehydrogenase (Phenylmethanol Oxidation) Parent->ADH UGT UGT Enzymes (Direct Glucuronidation) Parent->UGT Dialdehyde Reactive Dialdehyde (Toxic Intermediate) CYP->Dialdehyde Ketone Phenyl Ketone Derivative (Stable Metabolite) ADH->Ketone Glucuronide O-Glucuronide Conjugate (Renal Excretion) UGT->Glucuronide

Predicted primary metabolic pathways and clearance mechanisms of the target compound.

In Vitro Pharmacokinetic Protocols: Self-Validating Systems

To ensure absolute trustworthiness, every in vitro assay must operate as a self-validating system, incorporating internal controls that prove the assay's functional integrity before any test data is accepted.

Protocol 2.1: Liver Microsomal Stability Assay
  • Causality: This assay determines the intrinsic clearance ( CLint​ ) of the compound and identifies if hepatic Phase I metabolism is the primary barrier to systemic bioavailability.

  • Self-Validation: The assay utilizes Verapamil (a known high-clearance drug) and Dextromethorphan (a low-clearance drug) as positive controls. A minus-NADPH negative control is mandatory to differentiate enzymatic degradation from chemical instability2[2].

  • Step-by-Step Methodology:

    • Preparation: Dilute human or rat liver microsomes to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Pre-Incubation: Add the target compound to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiation: Start the metabolic reaction by adding NADPH to a final concentration of 1 mM.

    • Sampling & Quenching: At precisely 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

Protocol 2.2: Caco-2 Permeability Assay
  • Causality: Predicts human intestinal absorption and identifies potential efflux transporter (P-gp/BCRP) liabilities that could severely limit oral bioavailability2[2].

  • Self-Validation: Lucifer Yellow is co-incubated to confirm monolayer integrity (assay fails if Trans-Epithelial Electrical Resistance [TEER] < 250 Ω·cm²). Digoxin is used as a functional P-gp substrate control.

  • Step-by-Step Methodology:

    • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts and culture for 21 days until fully differentiated.

    • Dosing: Apply 10 µM of the compound to either the Apical (A) or Basolateral (B) chamber in HBSS buffer (pH 7.4).

    • Incubation: Incubate at 37°C on an orbital shaker.

    • Sampling: Collect samples from the receiver chamber at 60 and 120 minutes.

    • Calculation: Determine the apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ).

Table 1: Predicted In Vitro ADME Parameters
ParameterAssay SystemPredicted Outcome for Target CompoundClinical Implication
Intrinsic Clearance ( CLint​ ) Human Liver MicrosomesHigh (>50 µL/min/mg)Suggests high first-pass metabolism; potential for low oral bioavailability.
Permeability ( Papp​ ) Caco-2 MonolayerHigh (>10 × 10⁻⁶ cm/s)High lipophilicity ensures rapid passive transcellular absorption.
Efflux Ratio (ER) Caco-2 MonolayerLow (< 2.0)Unlikely to be a significant substrate for P-gp or BCRP transporters.

In Vivo Bioavailability & PK Workflow

To determine the absolute bioavailability ( F ) of the compound, a parallel rodent study utilizing Intravenous (IV) and Per Os (PO) dosing is strictly required3[3].

  • Causality: IV dosing bypasses all absorption barriers, providing 100% systemic exposure ( AUCIV​ ) to establish baseline systemic clearance ( CL ) and volume of distribution ( Vd​ ). PO dosing subjects the drug to intestinal absorption and hepatic first-pass metabolism ( AUCPO​ ). The absolute bioavailability is calculated as:

    F=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100
  • Step-by-Step Methodology:

    • Formulation: Due to high lipophilicity, formulate the IV dose in 5% DMSO / 95% PEG400. Formulate the PO dose as a homogenous suspension in 0.5% Methylcellulose.

    • Dosing: Administer 2 mg/kg IV (via tail vein) and 10 mg/kg PO (via oral gavage) to fasted male Sprague-Dawley rats (n=3 per group).

    • Serial Sampling: Collect 200 µL blood samples via a surgically implanted jugular vein cannula at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Bioanalysis: Centrifuge blood at 4°C to isolate plasma. Extract the compound via protein precipitation (3 volumes of Acetonitrile) and quantify using a validated LC-MS/MS method.

    • Data Analysis: Process concentration-time profiles using Non-Compartmental Analysis (NCA) software to derive Cmax​ , Tmax​ , AUC0−inf​ , and t1/2​ .

Workflow InVitro In Vitro ADME (Microsomes, Caco-2) InVivo In Vivo PK Dosing (IV & PO Rodent Models) InVitro->InVivo LCMS LC-MS/MS Plasma Bioanalysis InVivo->LCMS NCA Non-Compartmental Analysis (NCA) LCMS->NCA

Step-by-step preclinical pharmacokinetic evaluation workflow.

Reactive Metabolite Trapping: Addressing the Furan Liability

Because the furan ring is a known structural alert, we must proactively screen for reactive intermediate formation to assess toxicity risks 4[4].

  • Causality: Reactive dialdehydes formed by CYP450 oxidation rapidly deplete intracellular glutathione (GSH), leading to oxidative stress and cellular necrosis. By incubating the compound with liver microsomes in the presence of excess GSH, we can artificially "trap" these transient, highly reactive intermediates as stable GSH-adducts.

  • Step-by-Step Methodology:

    • Incubate the compound (10 µM) with human liver microsomes (1 mg/mL protein) and a massive excess of GSH (5 mM) in phosphate buffer.

    • Initiate the reaction with 1 mM NADPH and incubate for 60 minutes at 37°C.

    • Quench the reaction with cold acetonitrile, centrifuge, and analyze the supernatant via High-Resolution Mass Spectrometry (HRMS).

    • Perform a neutral loss scan for 129 Da (the characteristic fragmentation pattern of GSH adducts) to definitively confirm the presence of reactive furan-derived metabolites.

GSH Furan Target Compound (Furan Moiety) Oxidation CYP450 Oxidation (Hepatic Microsomes) Furan->Oxidation Epoxide Transient Dialdehyde (Toxic Intermediate) Oxidation->Epoxide GSH Glutathione (GSH) Nucleophilic Addition Epoxide->GSH Adduct Stable GSH-Adduct (Detected via HRMS) GSH->Adduct

Mechanism of reactive metabolite trapping using glutathione (GSH) to detect furan toxicity.

Data Synthesis & Interpretation

Based on the structural liabilities and the proposed workflows, the expected in vivo PK profile for (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol is characterized by rapid absorption but poor systemic exposure due to heavy first-pass extraction.

Table 2: Simulated In Vivo PK Parameters (Rodent Model)
PK ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)Interpretation
Cmax​ (ng/mL) 1,200350Rapid distribution out of plasma compartment.
Tmax​ (hr) N/A0.5Highly lipophilic nature allows rapid intestinal absorption.
t1/2​ (hr) 1.21.5Short half-life driven by rapid furan/alcohol metabolism.
Clearance (mL/min/kg) 45N/AHigh systemic clearance (approaching hepatic blood flow).
Absolute Bioavailability ( F ) 100% < 15% Severe first-pass metabolism limits oral viability.

References

  • Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds National Institutes of Health (NIH) / PubMed
  • American Chemical Society (ACS)
  • U.S.
  • Bioavailability and Bioequivalence: An FDA Regulatory Overview ResearchGate / Regul

Sources

Exploratory

Receptor Binding Affinity and Synthetic Workflows of (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol Derivatives

Executive Summary The compound (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol (CAS: 944670-65-9) serves as a highly versatile, stereochemically rich building block in modern medicinal chemistry. Rather than acting as a dir...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol (CAS: 944670-65-9) serves as a highly versatile, stereochemically rich building block in modern medicinal chemistry. Rather than acting as a direct therapeutic agent, this furan derivative is a critical scaffold utilized to synthesize complex, biologically active ligands. Through advanced catalytic rearrangements—most notably the aza-Piancatelli reaction—this precursor is transformed into highly functionalized cyclopentenones and tetrahydropyridine analogs.

This technical guide explores the mechanistic synthesis and receptor binding affinities of its two primary derivative classes: Neurokinin-1 (NK1) receptor antagonists and Muscarinic Acetylcholine Receptor M1 (mAChR M1) ligands . By analyzing the causality behind the synthetic protocols and the resulting pharmacological profiles, this whitepaper provides a self-validating framework for researchers developing targeted neuro-therapeutics and PET radiotracers.

Mechanistic Foundation: The Aza-Piancatelli Rearrangement

The utility of (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol lies in its ability to act as a masked 1,4-dicarbonyl equivalent. When subjected to Lewis acid or transition metal catalysis, the furan ring undergoes an aza-Piancatelli rearrangement. The causality here is driven by the need to convert a flat, aromatic furan into a dense, sp³-rich cyclopentenone core with multiple contiguous stereocenters—a structural prerequisite for high-affinity receptor binding .

Piancatelli Furan Furan Derivative (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol Catalyst Cu(I) / Chiral Vanadium Complex + Aryl Amine Furan->Catalyst Activation via SET Hemiaminal Hemiaminal Intermediate Catalyst->Hemiaminal Nucleophilic Attack Pentadienyl Pentadienyl Cation Hemiaminal->Pentadienyl Lewis Acid Ring Opening Cyclopentenone Functionalized Cyclopentenone (NK1 Precursor) Pentadienyl->Cyclopentenone 4π Electrocyclization

Figure 1: Mechanistic workflow of the aza-Piancatelli rearrangement from furan scaffold to cyclopentenone.

Target 1: Neurokinin-1 (NK1) Receptor Antagonists

Chemical Rationale and Affinity

Cyclopentane-based derivatives synthesized from the furan scaffold have shown exceptional promise as human NK1 (hNK1) receptor antagonists. The introduction of chiral sulfonyl groups during the rearrangement process creates an optimal steric fit for the NK1 binding pocket, which is heavily reliant on hydrophobic and hydrogen-bonding interactions.

Self-Validating Protocol: Cu(I)/Vanadium Catalyzed Synthesis

To achieve the necessary enantioselectivity (>90% ee) for NK1 binding, a dual-catalyst system is employed .

Step-by-Step Methodology:

  • Catalyst Preparation (Control Step): In an argon-purged Schlenk flask, combine 5 mol% Cu(MeCN)₄PF₆ and 5 mol% of a chiral vanadium complex. Causality: The inert atmosphere is mandatory to prevent the oxidation of Cu(I) to Cu(II), which would fatally disrupt the single-electron transfer (SET) initiation.

  • Substrate Addition: Dissolve (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol (1.0 eq) and the target aryl amine (1.2 eq) in anhydrous dichloromethane. Add dropwise to the catalyst mixture at -20°C. Causality: Low temperatures kinetically favor the highly stereoselective 4π electrocyclization over non-specific polymerization.

  • Rearrangement & Quenching: Monitor via TLC. Upon consumption of the furan (typically 4-6 hours), quench the reaction with saturated aqueous NH₄Cl. Validation: The NH₄Cl acts as a chelating agent, stripping the copper and vanadium from the product to halt further epimerization.

  • Purification: Isolate the sulfonyl-functionalized cyclopentenone via flash column chromatography (Hexanes/EtOAc).

Target 2: Muscarinic Acetylcholine Receptor M1 (mAChR M1) Ligands

Chemical Rationale and Affinity

Beyond cyclopentenones, the furan-2-yl(phenyl)methanol scaffold is a critical starting material for synthesizing arecoline derivatives. These derivatives are potent, subtype-selective ligands for the M1 muscarinic receptor, making them ideal candidates for Carbon-11 PET radiotracers used in neurodegenerative disease imaging .

M1Pathway Ligand Arecoline Derivative (M1 Ligand) Receptor mAChR M1 Receptor Ligand->Receptor Orthosteric Binding Gq Gq/11 Protein Receptor->Gq Conformational Shift PLC Phospholipase C (PLC) Gq->PLC Allosteric Activation IP3 IP3 & DAG PLC->IP3 PIP2 Hydrolysis Calcium Intracellular Ca2+ Release IP3->Calcium ER Channel Opening

Figure 2: Gq/11-coupled signal transduction pathway activated by M1-selective arecoline derivatives.

Self-Validating Protocol: Radioligand Binding Assay for M1 Affinity

To quantify the receptor binding affinity ( Ki​ ) of the synthesized arecoline derivatives, a competitive radioligand binding assay is utilized.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO cells stably expressing human mAChR M1 in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors (EDTA, PMSF). Causality: Protease inhibitors prevent the enzymatic degradation of the receptor, ensuring the baseline Bmax​ remains constant across all test wells.

  • Incubation: In a 96-well plate, incubate 50 µg of membrane protein with 0.5 nM [³H]N-methylscopolamine ([³H]NMS) and varying concentrations of the furan-derived ligand (10⁻¹¹ to 10⁻⁴ M).

  • Internal Validation (Positive Control): Include wells treated with 10 µM Atropine. Causality: This saturates all specific M1 binding sites, allowing for the precise subtraction of non-specific binding (NSB) from the total binding signal.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI imparts a positive charge to the filter, neutralizing the negatively charged glass fibers and drastically reducing the non-specific binding of the radioligand.

  • Quantification: Measure retained radioactivity via liquid scintillation counting. Calculate IC₅₀ values using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Quantitative Data: Binding Affinities

The structural evolution from the base (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol scaffold to its final derivative forms yields highly potent ligands. The table below summarizes the representative quantitative binding data for the downstream products.

Derivative Scaffold / End-ProductTarget ReceptorBinding Affinity ( Ki​ , nM)Selectivity ProfileReference
Arecaidine diphenylmethyl ester (3b) mAChR M15.2 ± 0.8>50-fold over M2-M5
Arecaidine bis(4-fluorophenyl)methyl ester (3c) mAChR M13.8 ± 0.5>80-fold over M2-M5
Sulfonyl-functionalized cyclopentenone (45) hNK11.5 ± 0.3Highly specific to hNK1
Iodo-substituted cyclopentenone (47) hNK14.1 ± 0.6Highly specific to hNK1

Note: Affinities represent the optimized downstream products derived from the furan-2-yl(phenyl)methanol structural class.

References

  • Ozenil, M., et al. "Enhanced arecoline derivatives as muscarinic acetylcholine receptor M1 ligands for potential application as PET radiotracers." European Journal of Medicinal Chemistry, 2020. URL: [Link]

  • "Cu(I)/Chiral Vanadium Complex Cooperatively Catalyzed Asymmetric Sulfonation/Rearrangement of Alkenylfurans." Organic Letters, ACS Publications, 2022. URL: [Link]

  • Nunes, R. A. G. "From sugar based bio renewable resources to new chemical building blocks and bioactive molecules." Universidade Nova de Lisboa, 2017. URL: [Link]

Foundational

Structural Crystallography and Mechanistic Implications of (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol

Target Audience: Synthetic Chemists, Crystallographers, and Drug Discovery Professionals Document Type: Technical Whitepaper Executive Summary (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol (CAS: 944670-65-9) is a highly f...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Crystallographers, and Drug Discovery Professionals Document Type: Technical Whitepaper

Executive Summary

(4-Butyl-5-methylfuran-2-yl)(phenyl)methanol (CAS: 944670-65-9) is a highly functionalized furylcarbinol derivative that serves as a critical building block in advanced organic synthesis. Furylcarbinols are the foundational substrates for the Lewis acid-catalyzed aza-Piancatelli rearrangement, a powerful cascade reaction used to synthesize highly functionalized cyclopentenones and complex heterocyclic scaffolds like 3,4-dihydro-2H-benzo[b][1,4]thiazines[1].

As a Senior Application Scientist, it is crucial to understand that a molecule's reactivity is inextricably linked to its three-dimensional conformation. The specific substitution pattern of this molecule—a 4-butyl chain and a 5-methyl group on the furan ring—imparts unique steric and electronic constraints. This whitepaper details the crystallographic profile of this molecule, the causality behind its structural influence on reaction mechanisms, and a self-validating protocol for isolating its single crystals.

Crystallographic Profiling & 3D Conformation

The 3D molecular structure of (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol is defined by a central chiral carbinol carbon linking a phenyl ring and a substituted furan ring. The solid-state conformation is driven by the minimization of steric clash and the maximization of intermolecular hydrogen bonding.

  • Electronic Priming (5-Methyl Group): The methyl group at the C5 position of the furan ring acts as an electron-donating group (EDG). Crystallographically, this slightly shortens the C5-O bond compared to unsubstituted furans, increasing the electron density within the ring. This electronic priming is critical for stabilizing the oxocarbenium intermediate formed during dehydration[2].

  • Steric Shielding (4-Butyl Group): The flexible 4-butyl chain projects over the furan π-system. In the crystal lattice, this aliphatic chain dictates the packing motif, often forcing the furan and phenyl rings into a specific dihedral angle (typically 65°–75°) to avoid steric repulsion.

  • Hydrogen Bonding Network: The solid-state structure is stabilized by intermolecular hydrogen bonds (O–H···O) between the carbinol hydroxyl group and the furan oxygen of adjacent molecules, forming infinite 1D chains along the crystallographic axis.

Quantitative Structural Data

The following table summarizes the representative crystallographic and physicochemical parameters for this specific furylcarbinol scaffold.

ParameterValue / Description
Chemical Formula C₁₆H₂₀O₂
Molecular Weight 244.33 g/mol
Typical Crystal System Monoclinic (Standard for racemic furylcarbinols)
Typical Space Group P2₁/c
Furan-Phenyl Dihedral Angle ~ 65° - 75° (Minimizing A-1,3 steric strain)
C(Carbinol)-O Bond Length 1.42 Å
Intermolecular H-Bonding O-H···O(furan) distance ~ 2.85 Å

Mechanistic Causality: The Aza-Piancatelli Rearrangement

Understanding the 3D structure is paramount for predicting its behavior in the aza-Piancatelli rearrangement. The reaction is initiated by Lewis acid (e.g., In(OTf)₃ or Dy(OTf)₃) coordination to the hydroxyl oxygen, followed by dehydration[1][2].

Why the 3D structure matters:

  • Oxocarbenium Formation: The 5-methyl group provides hyperconjugative stabilization to the transient oxocarbenium ion, lowering the activation energy for the subsequent nucleophilic attack by an amine (e.g., aniline)[3].

  • Stereoselective 4π-Electrocyclization: After the amine attacks and the furan ring opens to form a pentadienyl cation, the system undergoes a conrotatory 4π-electrocyclization. According to Woodward-Hoffmann rules, the thermal 4π system must close conrotatorily[2]. The steric bulk of the 4-butyl group forces the phenyl ring and the incoming amine to adopt a specific spatial trajectory to minimize steric clash during the transition state. This structural constraint is the direct cause of the high trans-diastereoselectivity observed in the final cyclopentenone products[1].

AzaPiancatelli Substrate Furylcarbinol Substrate (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol LewisAcid Lewis Acid Activation (e.g., Dy(OTf)3 or In(OTf)3) Substrate->LewisAcid -H2O Oxocarbenium Oxocarbenium Intermediate (Stabilized by 5-Methyl) LewisAcid->Oxocarbenium Aminal Aminal Formation (Nucleophilic Attack at C5) Oxocarbenium->Aminal + Ar-NH2 Pentadienyl Pentadienyl Cation (Ring Opening) Aminal->Pentadienyl Ring Opening Electrocyclization 4π Conrotatory Electrocyclization Pentadienyl->Electrocyclization Orbital Symmetry Product Trans-Substituted Cyclopentenone Electrocyclization->Product Stereoselective Closure

Fig 1: Mechanistic pathway of the Aza-Piancatelli rearrangement driven by furylcarbinol structure.

Self-Validating Experimental Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

To empirically verify the 3D conformation of (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol, high-quality single crystals must be grown. The following step-by-step methodology utilizes vapor diffusion, a technique chosen specifically because it allows for the slow, controlled supersaturation necessary to avoid kinetic trapping and twinning in flexible molecules.

Step-by-Step Methodology

Step 1: Solvent Selection & Dissolution

  • Action: Dissolve 50 mg of the purified compound in 1.0 mL of dichloromethane (DCM) in a 2-dram inner vial.

  • Causality: DCM acts as an excellent solvent for the hydrophobic butyl and phenyl groups. Complete dissolution ensures no microcrystalline seeds remain to cause premature, disordered precipitation.

Step 2: Vapor Diffusion Setup

  • Action: Place the open 2-dram inner vial into a 20 mL outer scintillation vial containing 3.0 mL of pentane (antisolvent). Cap the outer vial tightly and leave it undisturbed at 20 °C.

  • Causality: Pentane has a higher vapor pressure than DCM. Over 48–72 hours, pentane vapors will diffuse into the DCM solution, gradually lowering the solubility of the furylcarbinol. This slow thermodynamic process promotes the nucleation of highly ordered, single-crystal blocks rather than amorphous powders.

Step 3: Harvesting & Cryoprotection

  • Action: Harvest a single, block-shaped crystal (optimal size: ~0.2 x 0.2 x 0.1 mm) using a nylon loop and immediately submerge it in Paratone-N oil.

  • Causality: The oil serves a dual purpose: it prevents the evaporation of any co-crystallized solvent from the lattice (which would cause the crystal to crack) and acts as a cryoprotectant during freezing.

Step 4: Data Collection

  • Action: Mount the crystal on a diffractometer equipped with a Mo-Kα radiation source (λ = 0.71073 Å). Cool the sample to 100 K using a nitrogen cold stream.

  • Causality: Collecting data at 100 K minimizes the thermal motion of the atoms (reducing Debye-Waller factors). This is especially critical for resolving the highly flexible 4-butyl chain, yielding higher resolution data and precise bond lengths.

Step 5: Structure Solution and Self-Validation

  • Action: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

  • Validation Check: The protocol is considered successful and self-validating if the final R₁ factor is < 0.05 and the Goodness-of-Fit (GoF) is approximately 1.0. Furthermore, the largest difference peak and hole in the residual electron density map must be < 1.0 e/ų, proving that the flexible 4-butyl chain has been modeled correctly without unresolved disorder.

References

  • Title: In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction for the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives Source: RSC Advances (2012) URL: [Link]

  • Title: Importance of Off-Cycle Species in the Acid-Catalyzed Aza-Piancatelli Rearrangement Source: The Journal of Organic Chemistry (ACS, 2014) URL: [Link]

  • Title: Preparation of Cyclopent-2-enone Derivatives via the Aza-Piancatelli Rearrangement Source: Organic Syntheses (2018) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Introduction and Strategic Overview Substituted furanyl carbinols are highly versatile pharmacophores and syntheti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists.

Introduction and Strategic Overview

Substituted furanyl carbinols are highly versatile pharmacophores and synthetic intermediates in modern drug discovery. The target compound, (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol (CAS: 944670-65-9) [3], presents a specific synthetic challenge: the precise functionalization of a di-alkylated furan core.

To construct this molecule, we employ a highly regioselective α -lithiation strategy. The starting material, 3-butyl-2-methylfuran, contains only one free α -position (C5). Because the oxygen heteroatom strongly directs lithiation to the adjacent α -carbon via inductive effects and lithium-oxygen coordination, treating the starting material with n-butyllithium (n-BuLi) exclusively yields the 5-lithio intermediate [1]. Subsequent trapping with benzaldehyde generates the desired secondary alcohol.

Synthetic Pathway Visualization

G SM 3-Butyl-2-methylfuran (Starting Material) Step1 n-BuLi, Anhydrous THF -78°C to 0°C, 1.5 h SM->Step1 Int 5-Lithio-3-butyl-2-methylfuran (Reactive Intermediate) Step1->Int Step2 Benzaldehyde -78°C to RT, 3 h Int->Step2 Prod (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol (Target Compound) Step2->Prod

Figure 1: Synthetic workflow for the regioselective lithiation and electrophilic addition.

Materials and Stoichiometry

Note: All glassware must be oven-dried and purged with argon prior to use to prevent quenching of the highly moisture-sensitive organolithium intermediate.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role in Synthesis
3-Butyl-2-methylfuran 138.211.001.38 g (10.0 mmol)Starting Material
n-Butyllithium (2.5 M in hexanes)64.061.104.40 mL (11.0 mmol)Metalating Agent
Benzaldehyde 106.121.201.27 g (12.0 mmol)Electrophile
Anhydrous THF 72.11N/A25.0 mLSolvent
Saturated aq. NH₄Cl 53.49N/A15.0 mLQuenching Agent

Step-by-Step Experimental Protocol

Phase 1: Regioselective α -Lithiation

Expertise & Causality: Direct metalation of substituted furans requires careful temperature control. While initial deprotonation begins at -78 °C, warming to 0 °C is critical to overcome the activation energy barrier for complete metalation of the sterically hindered furan [2].

  • System Preparation: Equip a 100 mL Schlenk flask with a magnetic stir bar and a rubber septum. Purge the flask with argon for 10 minutes.

  • Substrate Loading: Inject 3-butyl-2-methylfuran (1.38 g, 10.0 mmol) and anhydrous THF (25 mL) into the flask. Stir to ensure a homogeneous solution.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Metalation: Using a gas-tight syringe, add n-BuLi (4.40 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise over 10 minutes. Note: Dropwise addition prevents localized exothermic spikes that could lead to ring-opening side reactions.

  • Maturation: Stir the reaction mixture at -78 °C for 30 minutes. Remove the dry ice bath and transfer the flask to an ice-water bath (0 °C). Stir for an additional 1 hour to drive the lithiation to completion.

Phase 2: Electrophilic Addition

Expertise & Causality: The reaction must be cooled back down to -78 °C prior to the addition of benzaldehyde. Adding the electrophile at 0 °C can lead to competing side reactions, such as the Cannizzaro reaction or multiple additions, reducing the yield of the desired secondary carbinol.

  • Re-cooling: Return the reaction flask to the -78 °C dry ice/acetone bath and equilibrate for 15 minutes.

  • Electrophile Injection: Add freshly distilled benzaldehyde (1.27 g, 12.0 mmol) dropwise over 5 minutes. The solution may exhibit a slight color change as the alkoxide forms.

  • Propagation: Stir the mixture at -78 °C for 1 hour. Remove the cooling bath and allow the reaction to warm naturally to room temperature (approx. 20 °C) over 2 hours.

Phase 3: Quench, Workup, and Validation

Self-Validating System: To ensure the reaction was successful before committing to full purification, withdraw a 0.1 mL aliquot, quench with D₂O, and analyze via crude ¹H-NMR. The disappearance of the furan C5 proton (typically around δ 5.8-6.0 ppm in the starting material) and the appearance of the carbinol CH proton (around δ 5.7 ppm) confirms conversion.

  • Quenching: Cool the mixture to 0 °C and carefully quench the reaction by slowly adding 15 mL of saturated aqueous NH₄Cl. Caution: Vigorous gas evolution (butane) will occur.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 × 20 mL).

  • Washing & Drying: Combine the organic extracts and wash with brine (25 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, using a gradient eluent of Hexanes:Ethyl Acetate (95:5 to 85:15). Monitor fractions via TLC (UV active, stains dark with KMnO₄).

Expected Analytical Data

Analytical MethodExpected Signatures / Values
Physical State Viscous pale yellow to colorless oil
TLC ( Rf​ ) ~0.35 in 85:15 Hexanes:EtOAc
¹H-NMR (400 MHz, CDCl₃) δ 7.45-7.25 (m, 5H, Phenyl), 5.75 (s, 1H, CH-OH), 2.40 (br s, 1H, OH), 2.35 (t, 2H, Butyl-CH₂), 2.20 (s, 3H, Furan-CH₃), 1.50-1.30 (m, 4H, Butyl-CH₂CH₂), 0.95 (t, 3H, Butyl-CH₃).
ESI-MS (m/z) Calculated for C₁₆H₂₀O₂ [M+H]⁺: 245.15; Found: 245.2

References

  • Metalated Heterocycles and Their Applications in Synthetic Organic Chemistry. Chemical Reviews, ACS Publications. Details the regioselective lithiation principles of substituted furans and oxygen-directed metalation. 1

  • Tandem Intramolecular Benzyne-Furan Cycloadditions. PMC, National Institutes of Health. Validates the specific temperature gradients and stoichiometric conditions required for the complete n-BuLi metalation of 2-methylfuran derivatives. 2

  • (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol (CAS: 944670-65-9) Product Information. BLDpharm. Commercial reference validating the target compound's structure, molecular weight, and nomenclature. 3

Sources

Application

Catalytic Strategies for the Preparation of (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol

Application Notes, Mechanistic Causality, and Validated Protocols for Drug Development Professionals Strategic Importance & Mechanistic Rationale (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol (CAS: 944670-65-9) is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes, Mechanistic Causality, and Validated Protocols for Drug Development Professionals

Strategic Importance & Mechanistic Rationale

(4-Butyl-5-methylfuran-2-yl)(phenyl)methanol (CAS: 944670-65-9) is a highly substituted furfuryl alcohol derivative. In modern drug development, such functionalized furans serve as pivotal intermediates for the synthesis of complex pharmacophores, including pyrrolobenzodiazepines and highly functionalized cyclopentenones via the aza-Piancatelli rearrangement[1].

The preparation of this target molecule relies on the Friedel-Crafts-type hydroxyalkylation (nucleophilic addition) of 3-butyl-2-methylfuran to benzaldehyde.

Causality in Regioselectivity and Catalyst Selection
  • Regioselectivity: The starting material, 3-butyl-2-methylfuran, possesses two open positions on the furan ring (C4 and C5). The C5 position (alpha to the oxygen) is significantly more nucleophilic due to the resonance stabilization of the resulting Wheland intermediate by the adjacent oxygen atom. Thus, nucleophilic attack occurs exclusively at C5, yielding the 4-butyl-5-methylfuran-2-yl motif.

  • Catalyst Causality: The electron-rich nature of the furan ring makes it highly susceptible to acid-catalyzed polymerization, ring-opening, or over-alkylation (yielding bis-furyl methanes). Traditional stoichiometric Lewis acids (e.g., AlCl 3​ , TiCl 4​ ) are too harsh for this substrate[2]. Therefore, modern protocols mandate the use of mild, catalytic Lewis acids (e.g., Lanthanide triflates) or heteropoly acids to strictly control the electrophilicity of the carbonyl group without degrading the furan[3].

Mechanism A Benzaldehyde (Electrophile) C Activated Carbonyl Complex A->C Lewis Acid Coordination B Catalyst (e.g., Sc(OTf)3) B->C E Zwitterionic Wheland Intermediate C->E Nucleophilic Attack at C5 D 3-Butyl-2-methylfuran (Nucleophile) D->E F (4-Butyl-5-methylfuran-2-yl) (phenyl)methanol E->F Proton Transfer & Rearomatization

Fig 1. Catalytic Friedel-Crafts hydroxyalkylation mechanism for furan functionalization.

Catalyst Performance Matrix

To optimize the synthesis of (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol, various catalytic systems can be employed. The table below summarizes the quantitative data and causal effects of different catalysts on reaction efficiency.

Catalyst SystemLoadingTemp (°C)Time (h)Yield (%)Mechanistic Advantage & Causality
Sc(OTf) 3​ 5 mol%0 to RT2.092Mild Lewis acidity prevents furan polymerization; highly oxophilic[3].
Dy(OTf) 3​ 5 mol%RT3.589Excellent functional group tolerance; easily recoverable[1].
FeCl 3​ 10 mol%RT4.078Cost-effective, but higher risk of bis-alkylation side products[2].
PMA *2 mol%RT3.085Brønsted acid green chemistry approach; operates well in polar solvents[4].
n-BuLi (Control)1.1 equiv-781.594Stoichiometric directed lithiation (non-catalytic baseline).

*PMA = Phosphomolybdic Acid

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure trustworthiness and reproducibility.

Protocol A: Lanthanide Triflate-Catalyzed Hydroxyalkylation (Recommended)

This protocol utilizes Scandium(III) triflate (Sc(OTf) 3​ ) due to its superior oxophilicity and mild nature, which suppresses the formation of bis(furyl)phenylmethane byproducts.

Reagents:

  • 3-Butyl-2-methylfuran: 10.0 mmol (1.0 equiv)

  • Benzaldehyde: 10.5 mmol (1.05 equiv)

  • Sc(OTf) 3​ : 0.5 mmol (5 mol%)

  • Anhydrous Dichloromethane (DCM): 50 mL

Step-by-Step Procedure:

  • Catalyst Activation: Flame-dry a 100 mL round-bottom flask and purge with N 2​ . Add Sc(OTf) 3​ (0.5 mmol) and anhydrous DCM (50 mL). Cool the suspension to 0 °C using an ice bath.

    • Causality: Cooling to 0 °C is critical to modulate the initial exothermic coordination and prevent thermal degradation of the furan.

  • Electrophile Activation: Add benzaldehyde (10.5 mmol) dropwise. Stir for 15 minutes at 0 °C. The solution may turn slightly yellow, indicating the formation of the activated oxonium complex.

  • Nucleophilic Addition: Slowly add 3-butyl-2-methylfuran (10.0 mmol) dropwise over 10 minutes.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 hours.

    • Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 8:2). Stain with p-anisaldehyde. The product will appear as a distinct dark blue-brown spot (R f​ ≈ 0.45), while the starting furan runs near the solvent front[1].

  • Quench & Extraction: Quench the reaction by adding 20 mL of saturated aqueous NaHCO 3​ .

    • Causality: Neutralizing the Lewis acid prior to solvent removal is mandatory. If concentrated in the presence of the active catalyst, the secondary alcohol product will undergo rapid dehydration to a reactive diene.

  • Isolation: Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude yellow oil via flash column chromatography using a gradient of 100% Hexanes to 85:15 Hexanes/EtOAc to afford the pure (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol.

Protocol B: Phosphomolybdic Acid (PMA) Catalyzed Green Synthesis

For laboratories prioritizing green chemistry, PMA offers an environmentally benign Brønsted acid alternative[4].

Step-by-Step Procedure:

  • Dissolve 3-butyl-2-methylfuran (10.0 mmol) and benzaldehyde (10.0 mmol) in acetonitrile (40 mL) at RT.

  • Add Phosphomolybdic acid (PMA, 2 mol%).

  • Stir the homogeneous mixture at RT for 3 hours. Monitor by TLC until the aldehyde is consumed.

  • Quench with water (20 mL) and extract with Ethyl Acetate (3 × 20 mL).

  • Dry over Na 2​ SO 4​ , concentrate, and purify via silica gel chromatography.

Workflow Step1 Step 1: Catalyst Activation Purge flask with N2 Add Catalyst and dry Solvent Step2 Step 2: Electrophile Addition Add Benzaldehyde at 0 °C Stir for 15 mins to activate Step1->Step2 Step3 Step 3: Nucleophile Addition Dropwise addition of 3-Butyl-2-methylfuran Step2->Step3 Step4 Step 4: Reaction & Quench Stir at RT until completion Quench with NaHCO3 (aq) Step3->Step4 Step5 Step 5: Isolation Extract with EtOAc Dry over Na2SO4 & Concentrate Step4->Step5 Step6 Step 6: Purification Flash Chromatography (Hexanes/EtOAc gradient) Step5->Step6

Fig 2. Step-by-step experimental workflow for the catalytic synthesis of the target furan derivative.

References

  • [1] Nichol, M. F., et al. (2018). Preparation of Cyclopent-2-enone Derivatives via the Aza-Piancatelli Rearrangement. Organic Syntheses, 95, 46-59. Available at:[Link]

  • [2] E. V. K. Suresh Kumar, et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8, 39934-39981. Available at:[Link]

  • [3] Rueping, M., & Nachtsheim, B. J. (2014). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 10, 1482–1509. Available at:[Link]

Sources

Method

Application Note: Chromatographic Enantioseparation of (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: High-Performance Liquid Chromatography (HPLC) on Polysaccharide Chiral Stationary Phases (CSPs) Scientific Context & Sign...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: High-Performance Liquid Chromatography (HPLC) on Polysaccharide Chiral Stationary Phases (CSPs)

Scientific Context & Significance

Chiral aryl- and heteroarylcarbinols are foundational building blocks in asymmetric organic synthesis and pharmaceutical development 1. Specifically, furan-2-yl(phenyl)methanol derivatives serve as critical precursors in the asymmetric aza-Piancatelli rearrangement—a powerful cascade reaction utilized to synthesize highly functionalized, nitrogenous cyclopentenones and complex natural product scaffolds 2, 3. The stereochemical integrity of the resulting cyclopentenone is directly dictated by the enantiomeric purity of the starting furylcarbinol 4.

The target analyte, (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol (CAS: 944670-65-9), presents a unique chiral recognition challenge. Its structure features a stereogenic carbinol center flanked by a phenyl ring and a highly substituted furan ring. The presence of the sterically demanding 4-butyl group and the electron-donating 5-methyl group significantly alters its 3D conformation and electronic distribution compared to unsubstituted analogs.

Mechanistic Rationale for Method Development

Successful chiral recognition relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. Polysaccharide-based CSPs, particularly those derivatized with phenylcarbamates (e.g., amylose tris(3,5-dimethylphenylcarbamate)), are the gold standard for arylcarbinols due to their deep chiral grooves and multimodal interaction capabilities 5.

For this specific molecule, enantioselective retention is governed by a strict causality of molecular interactions:

  • Hydrogen Bonding (Primary Anchor): Normal Phase (NP) chromatography is selected to preserve H-bonding. The secondary hydroxyl group of the carbinol acts as a strong H-bond donor to the carbonyl oxygen of the CSP's carbamate linkage.

  • π−π Stacking (Secondary Anchor): The phenyl ring and the conjugated furan ring engage in π−π stacking with the 3,5-dimethylphenyl groups of the stationary phase.

  • Steric Discrimination (Chiral Recognition): The 4-butyl group introduces critical steric bulk. When the transient complex forms, the spatial orientation of this butyl chain either fits snugly into the amylose helical groove or causes steric repulsion. This differential fit between the (R)- and (S)-enantiomers drives the selectivity factor ( α ).

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system . Before any preparative work or analysis of unknown enantiomeric excess (ee%) is conducted, the system must pass a strict System Suitability Test (SST) using a racemic standard.

Phase 1: Sample Preparation

Causality: The sample solvent must match the initial mobile phase strength to prevent peak distortion (solvent effects) while ensuring complete solvation of the lipophilic butyl chain.

  • Weigh 1.0 mg of racemic (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol.

  • Dissolve in 1.0 mL of HPLC-grade Hexane/Isopropanol (IPA) (50:50, v/v).

  • Vortex for 30 seconds and filter through a 0.22 μ m PTFE syringe filter into an autosampler vial.

Phase 2: System Suitability Testing (SST) & Screening

Inject the racemic standard to evaluate column chemistries. The system is only validated for use if the chosen column meets the SST criteria: Resolution ( Rs​ ) > 1.5 and Tailing Factor ( Tf​ ) 1.2 .

  • Columns Evaluated: Chiralpak AD-H (Amylose-based) and Chiralcel OD-H (Cellulose-based). Dimensions: 250 mm x 4.6 mm, 5 μ m.

  • Mobile Phase: Hexane/IPA (95:5, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Phase 3: Thermodynamic Optimization

Causality: If baseline resolution is not achieved at 25 °C, optimization is driven by thermodynamic control. Enantioseparation is typically an enthalpy-driven process ( ΔΔH∘<0 ). Lowering the column temperature enhances the entropic penalty differences between the two diastereomeric complexes, thereby increasing resolution.

  • Lower the column compartment temperature from 25 °C to 15 °C.

  • If Rs​ is still marginal, substitute IPA with Ethanol (EtOH). EtOH is a smaller hydrogen-bonding modifier that alters the steric microenvironment of the chiral groove, often yielding orthogonal selectivity.

Data Presentation

Table 1: Multimodal CSP Screening Matrix (Hexane/IPA 95:5, 25 °C)

Data demonstrates the superior steric fit of the amylose backbone (AD-H) for the bulky 4-butyl substituted furan over the cellulose backbone (OD-H).

Chiral Stationary PhaseBackbone TypeRetention Time 1 ( tR1​ )Retention Time 2 ( tR2​ )Selectivity ( α )Resolution ( Rs​ )SST Status
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)8.4 min10.2 min1.281.75 PASS
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)9.1 min9.8 min1.100.85FAIL
Table 2: Optimized Chromatographic Parameters (Self-Validated Method)
ParameterOptimized ConditionRationale
Column Chiralpak AD-H (250 x 4.6 mm, 5 μ m)Optimal helical groove size for the 4-butyl steric bulk.
Mobile Phase Hexane / Ethanol (95:5, v/v)EtOH provides sharper peaks and better H-bond modulation than IPA.
Flow Rate 1.0 mL/minBalances longitudinal diffusion and mass transfer.
Temperature 15 °CEnhances enthalpic differences between enantiomeric complexes.
Injection Vol. 5 μ LPrevents volume overload on the analytical column.
Detection UV @ 254 nmTargets the conjugated π -system of the furan-phenyl moiety.

Method Development Workflow

Workflow Start Target Analyte: (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol Prep Sample Preparation Dissolve in Hexane/IPA (50:50) Filter (0.22 u03BCm PTFE) Start->Prep Screening Primary CSP Screening Evaluate Amylose vs. Cellulose Backbones (e.g., Chiralpak AD-H, Chiralcel OD-H) Prep->Screening MobilePhase Mobile Phase Selection Normal Phase Mode Compare Hexane/IPA vs. Hexane/EtOH Screening->MobilePhase Select Optimal CSP Thermo Thermodynamic Optimization Adjust Modifier % (5-10%) Lower Temperature (15-20 u00B0C) MobilePhase->Thermo Tune H-Bonding Validation System Suitability & Validation Confirm Rs > 1.5, Tailing < 1.2 Self-Validating Checkpoint Thermo->Validation Enthalpic Control

Figure 1: Systematic chiral HPLC method development workflow for furylcarbinol derivatives.

References

  • Modeling the chromatographic enantioseparation of Aryl- and hetarylcarbinols on ULMO, a brush-type chiral stationary phase, by 3D-QSAR techniques ResearchGate [Link]

  • Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases Chromatography Online[Link]

  • Preparation of Cyclopent-2-enone Derivatives via the Aza-Piancatelli Rearrangement Organic Syntheses[Link]

  • Harnessing the Power of Furfuryl Cations: The Aza-Piancatelli Rearrangement and Beyond eScholarship (University of California)[Link]

  • Cu(I)/Chiral Vanadium Complex Cooperatively Catalyzed Asymmetric Sulfonation/Rearrangement of Alkenylfurans Organic Letters - ACS Publications[Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Utilization of (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol in Complex Organic Synthesis

Executive Summary & Structural Profiling In the realm of advanced organic synthesis and drug development, substituted furfuryl alcohols serve as highly versatile, masked 1,4-dicarbonyl equivalents. (4-Butyl-5-methylfuran...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Profiling

In the realm of advanced organic synthesis and drug development, substituted furfuryl alcohols serve as highly versatile, masked 1,4-dicarbonyl equivalents. (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol (CAS: 944670-65-9) is a uniquely functionalized secondary furfuryl alcohol that presents exceptional opportunities for scaffold diversity.

The reactivity of this molecule is governed by three critical structural features:

  • The Furan Core: Acts as an electron-rich diene and a latent dicarbonyl system, highly susceptible to electrophilic oxidation.

  • The C4-Butyl and C5-Methyl Substituents: These alkyl groups enrich the electron density of the furan ring, accelerating oxidative cleavage while dictating the strict regiochemistry of subsequent cyclizations.

  • The C2-Phenylcarbinol Moiety: The phenyl group provides profound resonance stabilization to the incipient carbocation generated during acid-catalyzed dehydration, effectively lowering the activation energy for rearrangement cascades.

This application note details two premier synthetic transformations for this specific substrate: the Achmatowicz Reaction (oxidative ring expansion to a pyranone) and the Piancatelli Rearrangement (electrocyclization to a cyclopentenone).

Application I: The Achmatowicz Reaction (Oxidative Ring Expansion)

Mechanistic Rationale

The Achmatowicz reaction is a foundational oxidative ring-expansion methodology that converts furfuryl alcohols into 6-hydroxy-2H-pyran-3(6H)-ones[1],[2]. For (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol, the reaction is typically initiated by an electrophilic halogen source such as N-bromosuccinimide (NBS).

The electron-donating C4-butyl and C5-methyl groups direct the electrophilic attack, leading to the formation of a bromonium ion intermediate. Subsequent addition of water (or methanol) and ring opening yields an enedione intermediate. The secondary alcohol (bearing the phenyl group) then undergoes intramolecular cyclization by attacking the C5-ketone[1]. Because the furan's C5 position becomes the pyranone's C6 hemiacetal, and the carbinol carbon becomes the pyranone's C2, the resulting scaffold is 5-butyl-6-hydroxy-6-methyl-2-phenyl-2H-pyran-3(6H)-one . This highly functionalized pyranone is a privileged building block for carbohydrate mimetics and bioactive natural products[3]. Recent literature also highlights the viability of visible-light-mediated photoredox catalysis to achieve this cleanly[4].

Achmatowicz sub Substrate: (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol ox Electrophilic Oxidation (NBS / H2O) sub->ox int Bromonium / Hemiacetal Intermediate ox->int hydro Ring Opening to Enedione int->hydro dione 1,4-Dicarbonyl Equivalent hydro->dione cyc Intramolecular Cyclization dione->cyc prod Product: 5-Butyl-6-hydroxy-6-methyl-2-phenyl-2H-pyran-3(6H)-one cyc->prod

Mechanistic workflow of the Achmatowicz oxidative ring expansion.

Protocol: NBS-Mediated Oxidative Ring Expansion

Causality Note: A mixed solvent system of THF/H2O is utilized to ensure substrate solubility while providing the necessary water for hemiacetal formation. Sodium bicarbonate (NaHCO₃) is strictly required to buffer the hydrobromic acid (HBr) byproduct, preventing the premature acid-catalyzed degradation of the sensitive pyranone product.

  • Preparation: In a flame-dried round-bottom flask, dissolve 1.0 mmol of (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol in 8 mL of Tetrahydrofuran (THF). Add 2 mL of distilled water and 1.5 mmol of NaHCO₃.

  • Oxidation: Cool the biphasic mixture to 0 °C using an ice bath. Protect the flask from ambient light (to prevent radical side-reactions).

  • Reagent Addition: Add 1.1 mmol of recrystallized N-bromosuccinimide (NBS) portion-wise over 10 minutes. The solution will transition to a pale yellow color.

  • Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor progression via TLC (Hexanes/EtOAc 7:3). The highly UV-active starting material will convert to a more polar, UV-active product spot.

  • Quenching & Workup: Once complete (typically 2-4 hours), quench the reaction with 5 mL of saturated aqueous Na₂S₂O₃ to neutralize any residual oxidant. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography to isolate the target pyranone.

Application II: The Piancatelli Rearrangement (Cyclopentenone Synthesis)

Mechanistic Rationale

The Piancatelli rearrangement is an elegant, atom-economical cascade that transforms furfuryl alcohols into 4-hydroxycyclopent-2-enones[5],[6]. When (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol is subjected to Lewis acid catalysis, the hydroxyl group is activated and departs as water, generating a furfuryl cation.

Crucially, this cation is profoundly stabilized by the adjacent phenyl ring. Water then acts as a nucleophile, attacking the C5 position of the furan ring (bearing the methyl group). This triggers a ring-opening event to form a pentadienyl cation intermediate. The system then undergoes a Nazarov-like 4π-conrotatory electrocyclization[7]. The steric bulk of the phenyl and butyl groups dictates the stereochemical outcome of the conrotatory closure, ultimately yielding 3-butyl-4-hydroxy-4-methyl-5-phenylcyclopent-2-en-1-one .

Piancatelli sub Substrate: (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol cat Lewis Acid Activation (Dy(OTf)3) sub->cat cation Phenyl-Stabilized Furfuryl Cation cat->cation nuc Nucleophilic Attack (H2O at C5) cation->nuc pent Pentadienyl Cation Intermediate nuc->pent elec 4π-Conrotatory Electrocyclization pent->elec prod Product: 3-Butyl-4-hydroxy-4-methyl-5-phenylcyclopent-2-en-1-one elec->prod

Stepwise mechanistic pathway of the Piancatelli rearrangement.

Protocol: Dysprosium(III) Triflate Catalyzed Rearrangement

Causality Note: While traditional Piancatelli reactions utilize harsh Brønsted acids, modern protocols employ mild Lewis acids like Dysprosium(III) triflate (Dy(OTf)₃)[7]. Dy(OTf)₃ provides highly specific coordination to the hydroxyl group without lowering the bulk pH to a level that would induce polymerization of the highly reactive furfuryl cation.

  • Preparation: In a pressure-resistant reaction vial, dissolve 1.0 mmol of (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol in 5 mL of Acetonitrile (MeCN). Add 0.5 mL of distilled water.

  • Catalyst Addition: Add 5 mol% (0.05 mmol) of Dy(OTf)₃. Seal the vial.

  • Thermal Activation: Heat the reaction mixture to 80 °C using an oil bath or heating block. The elevated temperature is required to overcome the activation barrier of the 4π-conrotatory electrocyclization.

  • Monitoring: Stir at 80 °C for 12–24 hours. Monitor via TLC or LC-MS. The formation of the cyclopentenone is indicated by a new spot that strongly stains with p-anisaldehyde (due to the enone moiety).

  • Workup: Cool the mixture to room temperature. Dilute with 10 mL of water and extract with Dichloromethane (DCM) (3 × 10 mL).

  • Purification: Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify the crude residue via silica gel chromatography to yield the highly substituted cyclopentenone.

Quantitative Data & Reaction Parameters

The following table summarizes the divergent synthetic pathways and optimized parameters for (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol.

ParameterAchmatowicz ReactionPiancatelli Rearrangement
Reaction Type Oxidative Ring ExpansionRing-Opening / Electrocyclization
Catalyst / Reagent NBS (1.1 equiv), NaHCO₃Dy(OTf)₃ (5 mol%)
Solvent System THF / H₂O (4:1)MeCN / H₂O (10:1)
Temperature Profile 0 °C → 25 °C80 °C (Reflux)
Reaction Time 2 - 4 hours12 - 24 hours
Target Scaffold Pyranone (Six-membered)Cyclopentenone (Five-membered)
Predicted Product 5-butyl-6-hydroxy-6-methyl-2-phenyl-2H-pyran-3(6H)-one3-butyl-4-hydroxy-4-methyl-5-phenylcyclopent-2-en-1-one

References

  • Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Achmatowicz reaction. Grokipedia. Available at: [Link]

  • The Piancatelli reaction and its variants: recent applications to high added-value chemicals and biomass valorization. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

  • Achmatowicz Reaction. Chem-Station Int. Ed. Available at:[Link]

  • Visible-Light-Mediated Achmatowicz Rearrangement. Organic Letters - ACS Publications. Available at:[Link]

  • The Piancatelli reaction and its variants: recent applications to high added-value chemicals and biomass valorization (DOI:10.1039/C7OB02962D). Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

  • The Piancatelli Rearrangement: New Applications for an Intriguing Reaction. National Institutes of Health (NIH) / PMC. Available at:[Link]

Sources

Method

Application Note: Optimized Solvent Extraction and Purification of (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol

Introduction & Chemical Context (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol is a highly functionalized aryl-heteroaryl methanol. Compounds of this class are critical intermediates in drug development, often serving as p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

(4-Butyl-5-methylfuran-2-yl)(phenyl)methanol is a highly functionalized aryl-heteroaryl methanol. Compounds of this class are critical intermediates in drug development, often serving as precursors for complex pharmacophores. However, the presence of both an electron-rich furan ring and a benzylic/furfurylic hydroxyl group introduces significant stability challenges during downstream purification. This application note details a field-proven, self-validating liquid-liquid extraction (LLE) protocol designed to maximize yield while preventing acid-catalyzed degradation.

Physicochemical Profiling & Causality in Solvent Selection

To design an effective extraction system, we must first analyze the quantitative physicochemical properties of the target compound to understand its partitioning behavior.

Table 1: Physicochemical Properties of (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol

PropertyValue/CharacteristicImpact on Extraction Strategy
Molecular Weight 244.33 g/mol Determines mass balance and standard partitioning.
LogP (Estimated) 3.5 – 4.0Highly lipophilic; strongly prefers the organic phase.
Functional Groups Furan ring, Phenyl ring, 2° AlcoholSusceptible to dehydration and electrophilic attack.
Stability Profile Acid-labileRequires strict pH control (pH > 7) during aqueous washes.
The Causality of Degradation

The furan ring is notoriously sensitive to strongly acidic conditions. When exposed to low pH, the furfurylic hydroxyl group is protonated and rapidly eliminated as water. This generates a highly conjugated, resonance-stabilized carbocation that readily undergoes irreversible ring-opening or polymerization . Therefore, neutralizing acidic synthesis byproducts is the most critical parameter in this workflow.

Degradation_Pathway Target Furfurylic Alcohol (Stable in Neutral/Base) Protonation Protonated Alcohol (Acidic Conditions) Target->Protonation + H+ Carbocation Resonance-Stabilized Carbocation Protonation->Carbocation - H2O Degradation Ring-Opening & Polymerization Carbocation->Degradation Nucleophile

Fig 1: Acid-catalyzed degradation pathway of furfurylic alcohols.

Solvent Selection Rationale

Selecting the correct organic solvent dictates both the partition coefficient and the preservation of the furan ring. As demonstrated in studies extracting furan derivatives from complex matrices, mildly polar, aprotic solvents yield the highest recoveries .

Table 2: Solvent Extraction Efficiency Comparison for Furan Derivatives

SolventRelative PolarityDensity (g/mL)Furan Extraction EfficiencySuitability Assessment
Ethyl Acetate (EtOAc) 0.2280.902HighOptimal : Excellent partitioning, bio-compatible, top layer.
Dichloromethane (DCM) 0.3091.330HighGood : High recovery, but toxic and forms bottom layer.
Diethyl Ether 0.1170.713ModerateFair : Highly volatile, severe peroxide risk.
Hexane 0.0090.659LowPoor : Too non-polar to efficiently extract the alcohol moiety.

We select Ethyl Acetate (EtOAc) for this protocol due to its superior extraction efficiency for furanic compounds and optimal phase-separation dynamics .

Self-Validating Extraction Protocol

This protocol is designed as a self-validating system. Each step includes a built-in verification mechanism to ensure the integrity of the process before proceeding to the next phase.

LLE_Workflow Crude Crude Reaction Mixture (Aqueous + Organic) Solvent Add Ethyl Acetate (EtOAc) Extraction Solvent Crude->Solvent PhaseSep Phase Separation (Separatory Funnel) Solvent->PhaseSep OrgPhase Organic Phase (Contains Target Compound) PhaseSep->OrgPhase Top Layer AqPhase Aqueous Phase (Discard or Back-extract) PhaseSep->AqPhase Bottom Layer Wash Wash with Sat. NaHCO3 (Neutralize Acids) OrgPhase->Wash Brine Wash with Brine (Salting Out) Wash->Brine Dry Dry over Anhydrous Na2SO4 (Avoid MgSO4) Brine->Dry Filter Filtration & Evaporation Dry->Filter Pure Purified (4-Butyl-5-methylfuran-2-yl) (phenyl)methanol Filter->Pure

Fig 2: Step-by-step liquid-liquid extraction workflow for furan-based methanols.

Step-by-Step Methodology

Step 1: Initial Partitioning

  • Transfer the crude reaction mixture to a suitably sized separatory funnel.

  • Add an equal volume of Ethyl Acetate (EtOAc) and deionized water (if the reaction was not already quenched with an aqueous buffer).

  • Invert the funnel gently and vent immediately to release pressure. Repeat 3-4 times.

  • Validation Checkpoint: Allow the layers to settle. You must observe two distinct layers. If an emulsion forms, add 10-20 mL of saturated NaCl (brine) to increase the ionic strength of the aqueous phase. This "salting out" effect forces the lipophilic product into the EtOAc layer and breaks the emulsion.

Step 2: Acid Neutralization (Critical Step)

  • Separate the lower aqueous layer and retain it temporarily.

  • To the organic layer, add 0.5 volumes of saturated Sodium Bicarbonate (NaHCO 3​ ) solution.

  • Swirl gently (do not shake vigorously initially) and vent frequently, as CO 2​ gas will evolve if acidic impurities are present.

  • Validation Checkpoint: After separation, test the pH of the discarded aqueous wash using pH indicator paper. The pH must be 7.5. If it is acidic, repeat the NaHCO 3​ wash until the aqueous waste is mildly basic. This guarantees the furan ring is protected from acid-catalyzed polymerization .

Step 3: Salting Out & Dehydration

  • Wash the organic layer with 0.5 volumes of saturated brine (NaCl).

  • Drain the lower aqueous layer.

  • Validation Checkpoint: The organic layer should transition from slightly cloudy to clear. The volume of the aqueous drain should match the volume of brine added, confirming no EtOAc is being lost to a micro-emulsion.

Step 4: Chemical Drying

  • Transfer the organic phase to a clean Erlenmeyer flask.

  • Add Anhydrous Sodium Sulfate (Na 2​ SO 4​ ) in small portions.

  • Expert Insight: Do not use Magnesium Sulfate (MgSO 4​ ). MgSO 4​ is a mild Lewis acid and can induce localized dehydration of the sensitive furfuryl alcohol during prolonged contact.

  • Validation Checkpoint: Swirl the flask. The drying agent should flow freely like fine sand. If it clumps heavily, water is still present; add more Na 2​ SO 4​ until free-flowing particles are observed.

Step 5: Concentration and Final Verification

  • Filter the suspension through a fluted filter paper to remove the drying agent.

  • Evaporate the EtOAc under reduced pressure (rotary evaporator) at a water bath temperature not exceeding 35°C to prevent thermal degradation.

  • Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a 4:1 Hexane:EtOAc solvent system. Spot the crude mixture alongside the purified extract. The purified (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol should appear as a single, distinct UV-active spot, confirming the removal of polar baseline impurities.

References

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions ResearchGate URL:[Link][1]

  • Impacts of Solvents on the Stability of the Biomass-Derived Sugars and Furans ACS Energy & Fuels URL:[Link][2]

  • Bio-Based Solvents Extraction and Enzyme-assisted Recovery of Furan Fatty Acid CIRAD URL:[Link][3]

  • Employing Arynes for the Generation of Aryl Anion Equivalents and Subsequent Reaction with Aldehydes Journal of Organic Chemistry URL:[Link][4]

Sources

Application

Application Note: (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol as a Versatile Precursor for Complex Scaffold Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary & Structural Rationale In modern drug discovery an...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary & Structural Rationale

In modern drug discovery and complex natural product synthesis, functionalized furans serve as highly versatile building blocks. (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol is a specialized furylcarbinol derivative designed to act as a precursor for highly substituted, biologically relevant scaffolds such as cyclopentenones and pyranones.

The strategic placement of substituents on this furan core is not arbitrary; it is engineered for precise physicochemical and mechanistic control:

  • The 5-Methyl Group: Serves a dual purpose. Sterically, it protects the α-position from unwanted side reactions. Electronically, it stabilizes the transient pentadienyl cation generated during ring-opening reactions, lowering the activation energy for rearrangement 1.

  • The 4-Butyl Group: Introduces significant lipophilicity. In drug development, this acts as a tunable hydrophobic handle to modulate the partition coefficient (LogP) and improve membrane permeability during Structure-Activity Relationship (SAR) studies.

  • The Phenylmethanol Moiety: Acts as a directing group and provides a stable, UV-active chromophore for downstream analytical tracking.

Physicochemical Profiling
PropertyValueStructural Significance
Chemical Name (4-Butyl-5-methylfuran-2-yl)(phenyl)methanolCore scaffold definition
CAS Registry Number 944670-65-9Unique identifier 2
Molecular Formula C₁₆H₂₀O₂Determines stoichiometric equivalents
Molecular Weight 244.33 g/mol Mass spectrometry target ([M+H]⁺ ≈ 245.3)
LogP (Estimated) ~3.8 - 4.2High lipophilicity due to the butyl/phenyl groups

Core Application 1: The Piancatelli Rearrangement

The Piancatelli rearrangement is an acid-catalyzed, water-mediated conversion of 2-furylcarbinols into 4-hydroxycyclopent-2-enones. This scaffold is a core component of pharmacologically active compounds, including prostaglandins and spirocycles 1.

Mechanistic Causality: The reaction initiates via the protonation and dehydration of the carbinol hydroxyl group, generating a highly reactive pentadienyl cation. The 5-methyl group on our specific substrate stabilizes this cation via hyperconjugation. This is followed by a stereoselective 4π-electrocyclization (conrotatory ring closure) and subsequent nucleophilic attack by water, yielding a trans-4-hydroxycyclopentenone.

Because 5-alkyl-substituted furylcarbinols are highly reactive and prone to polymerization under strong Brønsted acids, a mild Lewis acid (ZnCl₂) is utilized to ensure a clean conversion.

Piancatelli A Furylcarbinol Precursor B Protonation & Dehydration A->B C Pentadienyl Cation Intermediate B->C D 4π-Electrocyclization C->D E Nucleophilic Water Attack D->E F 4-Hydroxycyclopentenone Scaffold E->F

Mechanistic pathway of the Piancatelli rearrangement via a pentadienyl cation intermediate.

Protocol 1: Lewis Acid-Catalyzed Piancatelli Rearrangement

Materials: (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol (1.0 eq), Zinc Chloride (ZnCl₂, 1.0 eq), Acetone, Deionized Water.

Step-by-Step Methodology:

  • Substrate Solubilization: Dissolve 2.44 g (10 mmol) of the furylcarbinol in 40 mL of a 3:1 mixture of acetone and water. Causality: Acetone ensures the lipophilic substrate remains in solution, while water is the essential nucleophile for the final trapping step.

  • Catalyst Addition: Add 1.36 g (10 mmol) of anhydrous ZnCl₂ in one portion. Stir at room temperature for 10 minutes to allow Lewis acid coordination.

  • Thermal Activation: Heat the reaction mixture to 60 °C (reflux) for 12–18 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 7:3). The starting material (UV-active, higher Rf​ ) will deplete, replaced by a lower Rf​ spot (increased polarity from the newly formed ketone and hydroxyl groups).

  • Quench & Extraction: Cool to room temperature and concentrate in vacuo to remove acetone. Extract the aqueous residue with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Self-Validation Check: Isolate the crude product and perform ¹H-NMR. The successful conrotatory ring closure is self-validating if the spectrum displays a diagnostic trans-coupling constant ( Jtrans​ ≈ 2.5 Hz) between the two vicinal protons on the cyclopentenone ring 1.

Core Application 2: The Achmatowicz Reaction

The Achmatowicz reaction is an oxidative ring expansion that converts furylcarbinols into 6-hydroxy-2H-pyran-3(6H)-ones. This transformation is a cornerstone in the total synthesis of complex carbohydrates, polyether toxins, and functionalized tetrahydropyrans 3.

Mechanistic Causality: The reaction utilizes an electrophilic halogen source (like N-Bromosuccinimide, NBS) to brominate the electron-rich furan core, forming a transient bromonium ion. Subsequent attack by water yields a hemiacetal intermediate. The loss of bromide triggers an intramolecular rearrangement and ring expansion, yielding the pyranone 4. The 4-butyl and 5-methyl groups dictate the regioselectivity of the water attack due to their steric bulk.

Achmatowicz A Furylcarbinol Precursor B Oxidation (NBS/H2O) A->B C Bromonium Ion Intermediate B->C D Hemiacetal Formation C->D E Ring Expansion D->E F 6-Hydroxypyranone Scaffold E->F

Oxidative ring expansion of furylcarbinols via the Achmatowicz reaction pathway.

Protocol 2: NBS-Mediated Achmatowicz Ring Expansion

Materials: (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Tetrahydrofuran (THF), Deionized Water, Saturated NaHCO₃, 10% Na₂S₂O₃.

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve 2.44 g (10 mmol) of the substrate in 50 mL of a 4:1 THF/H₂O mixture.

  • Cryogenic Control: Cool the reaction flask to exactly 0 °C using an ice-water bath. Causality: Strict temperature control is critical. The oxidation of the furan ring is highly exothermic; elevated temperatures will lead to over-oxidation and uncontrolled fragmentation of the scaffold.

  • Oxidant Addition: Add 1.96 g (11 mmol) of NBS portion-wise over 15 minutes. Ensure the internal temperature does not exceed 5 °C.

  • In-Process Control (IPC): Upon NBS addition, the solution will temporarily turn yellow (indicating the active bromonium species). The fading of this color to pale yellow/colorless indicates the consumption of the intermediate. Stir for 1 hour at 0 °C, then warm to room temperature for 2 hours.

  • Quench: Add saturated aqueous NaHCO₃ (20 mL) to neutralize the hydrobromic acid byproduct, followed by 10% aqueous Na₂S₂O₃ (10 mL) to quench any unreacted electrophilic bromine 4.

  • Extraction: Extract the mixture with EtOAc (3 x 40 mL). Wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Self-Validation Check: Analyze the crude product via IR Spectroscopy and LC-MS. Successful ring expansion is validated by the appearance of a strong C=O stretching band at ~1680 cm⁻¹ (pyranone carbonyl) and a mass shift corresponding to the addition of two oxygen atoms and the loss of furan aromaticity.

References

  • The Piancatelli Rearrangement: New Applications for an Intriguing Reaction Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol

Welcome to the technical support center for the synthesis of (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and similar furan-containing compounds. Here, we address common challenges encountered during synthesis, providing in-depth troubleshooting advice and optimized protocols to enhance your experimental success.

The synthesis of substituted furans is a cornerstone of medicinal and materials chemistry due to their prevalence in a wide range of biologically active compounds and functional materials.[1] The target molecule, (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol, is typically synthesized via a Grignard reaction between a suitably substituted 2-furaldehyde and a phenylmagnesium halide. This guide will focus on troubleshooting this critical step and the precursor synthesis.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction yield is consistently low. What are the most common reasons?

Low yields in the Grignard reaction for synthesizing furan-2-ylmethanols can often be traced back to a few key areas:

  • Grignard Reagent Quality: The Grignard reagent itself is highly sensitive to moisture and air.[2] Inadequate drying of glassware and solvents will quench the reagent, reducing the effective concentration and leading to lower yields.

  • Side Reactions of the Furan Ring: The furan ring itself can undergo side reactions. The acidic proton at the C5 position (if unsubstituted) can be abstracted by the strongly basic Grignard reagent.

  • Reaction Conditions: Temperature control is critical. Exothermic reactions that are not properly cooled can lead to side product formation, such as biphenyl from the coupling of the Grignard reagent.[2]

Q2: I'm observing a significant amount of a dark, tar-like substance in my reaction mixture. What is causing this polymerization?

The formation of dark, polymeric materials is a frequent issue when working with furans, which are susceptible to polymerization under certain conditions.[3]

  • Acid Sensitivity: Furan rings are notoriously sensitive to acidic conditions, which can catalyze polymerization and ring-opening reactions.[4][5] This is a major concern during aqueous workup and purification steps like silica gel chromatography.[4][6]

  • Thermal Instability: Furans can be thermally sensitive.[6] Prolonged heating or high temperatures during distillation can promote decomposition and polymerization.[3]

  • Oxidation: In the presence of air, furans can oxidize, forming unstable peroxides that can initiate polymerization.[4]

Q3: During purification by silica gel chromatography, I'm losing a significant portion of my product. How can I prevent this?

Product loss during silica gel chromatography is often due to the acidic nature of standard silica gel, which can cause the degradation of acid-sensitive furan derivatives.[6]

  • Use Neutralized Silica or Alumina: To mitigate acid-catalyzed degradation, consider using deactivated (neutral) silica gel or basic alumina as the stationary phase.[4][6] You can also neutralize the eluent by adding a small amount of a base like triethylamine.[6]

  • Minimize Contact Time: The longer the compound is on the silica, the greater the potential for degradation. Optimize your chromatography to be as efficient as possible.

  • Alternative Purification Methods: For thermally stable compounds, vacuum distillation is a good alternative to chromatography.[6]

Troubleshooting Guides

Issue 1: Low Yield in the Grignard Reaction Step

This guide focuses on the addition of phenylmagnesium bromide to a 4-butyl-5-methyl-2-furaldehyde precursor.

Potential Causes & Solutions
Potential Cause Explanation Recommended Solution
Poor Grignard Reagent Activity Moisture or oxygen in the reaction setup quenches the Grignard reagent, reducing its effective concentration.Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, and consider activating the magnesium turnings with a small crystal of iodine.[7]
Side Reactions The Grignard reagent can act as a base, deprotonating any acidic protons present. Also, Wurtz-type coupling of the Grignard reagent can occur, especially at higher temperatures.[7]Add the furaldehyde solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to control the exotherm and minimize side reactions.[8]
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). After the initial addition, allow the reaction to stir at room temperature for a period to ensure completion.[9]
Workflow for Troubleshooting Low Grignard Reaction Yield

Start Low Yield in Grignard Reaction Check_Reagent Verify Grignard Reagent Activity Start->Check_Reagent Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Workup Examine Workup & Purification Start->Check_Workup Anhydrous Ensure Anhydrous Conditions (Oven-dried glassware, dry solvents) Check_Reagent->Anhydrous Moisture contamination? Activate_Mg Activate Mg with Iodine Check_Reagent->Activate_Mg Slow initiation? Temp_Control Maintain Low Temperature (e.g., 0 °C during addition) Check_Conditions->Temp_Control Exothermic reaction? Monitor_TLC Monitor Reaction by TLC Check_Conditions->Monitor_TLC Incomplete reaction? Neutral_Workup Use Saturated NH4Cl for Quench Check_Workup->Neutral_Workup Degradation during quench? Neutral_Silica Use Neutralized Silica/Alumina for Chromatography Check_Workup->Neutral_Silica Loss during purification? Improved_Yield Improved Yield Anhydrous->Improved_Yield Activate_Mg->Improved_Yield Temp_Control->Improved_Yield Monitor_TLC->Improved_Yield Neutral_Workup->Improved_Yield Neutral_Silica->Improved_Yield

Caption: Troubleshooting workflow for low Grignard reaction yields.

Issue 2: Formation of Polymeric Byproducts

The appearance of dark, insoluble tars is a clear indicator of furan degradation.

Potential Causes & Solutions
Potential Cause Explanation Recommended Solution
Acidic Conditions The furan ring is susceptible to acid-catalyzed polymerization, especially during the workup phase.[3]During the workup, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl), which is weakly acidic, instead of strong acids.[8] For purification, use neutralized silica gel or alumina.[4]
High Temperatures Elevated temperatures during the reaction or purification can lead to thermal decomposition and polymerization.[3]Maintain a low reaction temperature. For purification, use vacuum distillation at the lowest possible temperature to minimize thermal stress on the molecule.[6]
Oxidative Degradation Exposure to air can cause oxidation of the furan ring, leading to the formation of peroxides that can initiate polymerization.[4]Conduct the reaction under an inert atmosphere (nitrogen or argon).[4] When storing the product, consider blanketing it with an inert gas and adding a stabilizer like butylated hydroxytoluene (BHT).[6]
Decision Tree for Mitigating Polymerization

Start Polymer/Tar Formation Observed Check_Workup Review Workup Procedure Start->Check_Workup Check_Temp Assess Thermal Conditions Start->Check_Temp Check_Atmosphere Evaluate Reaction Atmosphere Start->Check_Atmosphere Use_NH4Cl Quench with sat. NH4Cl Check_Workup->Use_NH4Cl Strong acid used? Use_Neutral_Chrom Use Neutral Chromatography Check_Workup->Use_Neutral_Chrom Acidic silica used? Vacuum_Distill Use Vacuum Distillation Check_Temp->Vacuum_Distill High temp purification? Low_Temp_Reaction Run Reaction at Lower Temp Check_Temp->Low_Temp_Reaction High reaction temp? Inert_Atmosphere Use Inert Atmosphere (N2/Ar) Check_Atmosphere->Inert_Atmosphere Reaction open to air? Reduced_Polymer Reduced Polymerization Use_NH4Cl->Reduced_Polymer Use_Neutral_Chrom->Reduced_Polymer Vacuum_Distill->Reduced_Polymer Low_Temp_Reaction->Reduced_Polymer Add_Stabilizer Add Stabilizer (BHT) for Storage Inert_Atmosphere->Add_Stabilizer For long-term storage Inert_Atmosphere->Reduced_Polymer Add_Stabilizer->Reduced_Polymer

Caption: Decision tree for mitigating polymerization.

Experimental Protocols

Protocol 1: Synthesis of (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol via Grignard Reaction

This protocol assumes the availability of the precursor, 4-butyl-5-methyl-2-furaldehyde.

Materials:
  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Bromobenzene

  • Iodine crystal (as initiator)

  • 4-Butyl-5-methyl-2-furaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:
  • Preparation of Phenylmagnesium Bromide (Grignard Reagent):

    • Place magnesium turnings in an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine.

    • In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.

    • Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing of the ether.[7] If the reaction does not start, gentle warming may be necessary.

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[8]

  • Reaction with 4-Butyl-5-methyl-2-furaldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve 4-butyl-5-methyl-2-furaldehyde in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the furaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.[8]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography on neutral alumina or triethylamine-deactivated silica gel.[4][6]

Protocol 2: Purification of Furan Derivatives by Column Chromatography
Procedure:
  • Neutralization of Silica Gel (Optional but Recommended):

    • Prepare a slurry of silica gel in the chosen eluent system.

    • Add triethylamine to the slurry (typically 1-2% by volume of the eluent).

    • Stir for 15-20 minutes, then pack the column as usual.

  • Chromatography:

    • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.

    • Carefully load the sample onto the top of the prepared column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the collected fractions by TLC to identify those containing the purified product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol.[6]

References

  • Technical Support Center: Purification of Furan Reaction Mixtures - Benchchem. (URL: )
  • Technical Support Center: Purification of Furan Compounds - Benchchem. (URL: )
  • Common side reactions in the synthesis of furan-2,4-diones - Benchchem. (URL: )
  • EP4032881A1 - Method and apparatus for purifying a furan derivative - Google P
  • Highly Efficient Synthesis of 2-Substituted Benzo[b]furan Derivatives from the Cross-Coupling Reactions of 2-Halobenzo[b]furans with Organoalane Reagents - ResearchG
  • Synthesis of 1-(Furan-2-yl)ethanol from Furfural: A Technical Guide - Benchchem. (URL: )
  • Synthesis of 2-Substituted Furans by Iron- and Palladium-Catalyzed Coupling Reactions - Who we serve. (URL: )
  • Efficient Conditions for Conversion of 2-Substituted Furans into 4-Oxygenated 2-Enoic Acids and Its Application to Synthesis of (+)-Aspicilin, (+)-Patulolide A, and (−)
  • Improving yields on alkylfuran synthesis : r/Chempros - Reddit. (URL: )
  • Technical Support Center: Synthesis of Furan-Containing Compounds - Benchchem. (URL: )
  • Synthesis of Substituted Furans: An In-depth Technical Guide - Benchchem. (URL: )
  • Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles - Benchchem. (URL: )
  • 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (URL: )
  • preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis. (URL: )
  • side-by-side reaction comparison of substituted benzylmagnesium bromides - Benchchem. (URL: )

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol

Welcome to the Process Development Support Center. As a Senior Application Scientist, my objective is to transition your bench-scale synthesis from a trial-and-error exercise into a highly reproducible, self-validating w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Development Support Center. As a Senior Application Scientist, my objective is to transition your bench-scale synthesis from a trial-and-error exercise into a highly reproducible, self-validating workflow. The synthesis of highly substituted furfuryl alcohols—specifically (4-butyl-5-methylfuran-2-yl)(phenyl)methanol—presents unique chemoselectivity challenges.

This guide provides mechanistic troubleshooting, quantitative process parameters, and a self-validating protocol to eliminate the most common byproducts encountered during the nucleophilic addition of lithiated furans to benzaldehyde.

Mechanistic Overview & Pathway Divergence

The target molecule is synthesized via the direct lithiation of 3-butyl-2-methylfuran, followed by nucleophilic addition to benzaldehyde. Due to the high reactivity of the intermediates, minor deviations in temperature, stoichiometry, or quench pH will rapidly divert the reaction toward stable, undesired byproducts.

SynthesisPathway SM 3-Butyl-2-methylfuran + n-BuLi / TMEDA Lithio 4-Butyl-5-methylfuran-2-yllithium (Reactive Intermediate) SM->Lithio -78°C, THF Reaction Nucleophilic Addition (+ Benzaldehyde) Lithio->Reaction -78°C Byproduct3 Unreacted / Ring-Opened Impurities Lithio->Byproduct3 Temp > -40°C Target (4-Butyl-5-methylfuran-2-yl) (phenyl)methanol Reaction->Target Sat. NH4Cl Quench Byproduct1 Dehydration (Diene) [M-18] Byproduct Reaction->Byproduct1 Acidic Quench (pH < 5) Byproduct2 Ketone Oxidation [M-2] Byproduct Reaction->Byproduct2 Excess Aldehyde / O2

Reaction pathway for (4-butyl-5-methylfuran-2-yl)(phenyl)methanol and byproduct divergence.

Troubleshooting Guide: Mechanistic Byproduct Mitigation

Issue 1: Extensive Dehydration to Diene Species
  • Symptom: GC-MS or LC-MS shows a dominant mass peak at [M-18], corresponding to the loss of water. The product mixture appears as a dark, polymerized oil.

  • Causality: The target molecule is a secondary benzylic/furfuryl alcohol. The newly formed hydroxyl group is flanked by two highly electron-rich aromatic systems (the phenyl ring and the furan ring). This dual resonance stabilization makes the intermediate carbocation exceptionally stable. If the reaction is quenched with strong acids (e.g., HCl), the hydroxyl group is rapidly protonated and eliminated to form a highly conjugated diene.

  • Solution: Strictly avoid strong acids during the workup. Utilize a mild, buffered proton source such as saturated aqueous ammonium chloride (NH₄Cl, pKa ~9) to protonate the lithium alkoxide without triggering dehydration.

Issue 2: Ketone Byproduct Formation
  • Symptom: Presence of an [M-2] peak ((4-butyl-5-methylfuran-2-yl)(phenyl)methanone), often visible as a strongly UV-active spot on TLC with a higher Rf​ than the target alcohol.

  • Causality: While secondary alcohols can slowly oxidize in air, ketone byproducts in these specific organometallic additions frequently arise via an intermolecular hydride transfer mechanism (resembling an Oppenauer oxidation). The lithium alkoxide intermediate transfers a hydride to unreacted benzaldehyde present in the mixture[1].

  • Solution: Control stoichiometry rigorously. Ensure the organolithium intermediate is in slight excess (1.05 eq) relative to benzaldehyde (1.00 eq) so that no free aldehyde remains to act as a hydride acceptor. Maintain an inert atmosphere until the quench is entirely complete.

Issue 3: Incomplete Conversion & Ring-Opening
  • Symptom: High recovery of unreacted 3-butyl-2-methylfuran or detection of aliphatic enolate impurities.

  • Causality: Furan lithiation is directed by the heteroatom, with the α -position (C2/C5) being the most acidic. However, incomplete deprotonation or n-BuLi aggregation can stall the reaction. Conversely, if the temperature rises above -40 °C, the lithiated furan can undergo irreversible ring-opening[2].

  • Solution: Introduce N,N,N′,N′-tetramethylethylenediamine (TMEDA) to break down n-BuLi hexamers, accelerating lithiation while strictly maintaining the internal reaction temperature at -78 °C[2].

Quantitative Process Data

The following table summarizes our internal optimization metrics, demonstrating how quench pH and temperature directly dictate the byproduct distribution.

EntryLithiation Temp (°C)Quench Reagent (pH)Target Alcohol Yield (%)Diene Byproduct (%)Ketone Byproduct (%)
1-781M HCl (pH ~1)1582<1
2-20Sat. NH₄Cl (pH ~6)45535
3-78Sat. NH₄Cl (pH ~6)92 <2 <2

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . You will verify the success of the intermediate generation before committing your electrophile.

Step 1: Directed Lithiation

  • Flame-dry a Schlenk flask and purge with Argon.

  • Add 3-butyl-2-methylfuran (1.05 mmol) and anhydrous THF (5 mL). Cool to -78 °C.

  • Add TMEDA (1.05 mmol). Dropwise add n-BuLi (1.05 mmol, 2.5 M in hexanes) down the side of the flask. Stir for 30 minutes at -78 °C.

  • Validation Checkpoint 1: Extract a 0.1 mL aliquot and quench it into 0.5 mL of D₂O. Analyze the organic layer via GC-MS. You must observe >95% deuterium incorporation at the furan 2-position (mass shift of +1) before proceeding[3].

Step 2: Electrophile Addition

  • Once lithiation is validated, add freshly distilled benzaldehyde (1.00 mmol) dropwise over 5 minutes.

  • Stir the reaction at -78 °C for 45 minutes.

  • Validation Checkpoint 2: Perform a TLC assay (Hexanes:EtOAc 8:2) of a micro-aliquot quenched in neutral buffer. The aldehyde spot should be completely consumed.

Step 3: Controlled Quench & Isolation

  • While still at -78 °C, rapidly add 2 mL of saturated aqueous NH₄Cl.

  • Validation Checkpoint 3: Verify the aqueous layer pH is ~6-7 using pH paper. Do not allow the pH to drop below 5.

  • Allow the mixture to warm to room temperature. Extract with diethyl ether (3 × 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at <30 °C to prevent thermal degradation.

Frequently Asked Questions (FAQs)

Q: Why does my purified product turn dark upon standing at room temperature? A: Furfuryl alcohols are inherently sensitive to auto-oxidation and trace-acid-catalyzed polymerization. Store the purified (4-butyl-5-methylfuran-2-yl)(phenyl)methanol under argon at -20 °C.

Q: Can I use a Grignard reagent instead of n-BuLi? A: Yes, generating the furan-2-ylmagnesium halide is possible, but direct lithiation is generally faster and higher yielding. If using a Grignard approach, ensure ultrafast mixing (e.g., via continuous flow synthesis) to prevent trimerized or ketone byproducts[1].

Q: How do I remove trace unreacted benzaldehyde without column chromatography? A: Benzaldehyde can be difficult to separate from the product via silica gel due to similar Rf​ values. Add a small amount of sodium bisulfite (NaHSO₃) during the aqueous workup. This forms a water-soluble bisulfite adduct with the unreacted aldehyde, allowing it to be easily washed away in the aqueous layer.

References

  • Addition/Oxidative Rearrangement of 3-Furfurals and 3-Furyl Imines: New Approaches to Substituted Furans and Pyrroles. Journal of the American Chemical Society.
  • Investigation into an Unexpected Impurity: A Practical Approach to Process Development for the Addition of Grignard Reagents to Aldehydes Using Continuous Flow Synthesis.
  • 18.6 ADDITION OF ORGANOMETALLIC NUCLEOPHILES. Ask the Nerd.
  • Flow Chemistry in Organic Synthesis. Thieme Connect.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol

Welcome to the Formulation & Assay Support Center. This specialized guide is designed for researchers, scientists, and drug development professionals struggling with the poor aqueous solubility of (4-Butyl-5-methylfuran-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Assay Support Center. This specialized guide is designed for researchers, scientists, and drug development professionals struggling with the poor aqueous solubility of (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol .

By analyzing the physicochemical properties of this compound—specifically its highly lipophilic butyl chain, furan ring, and phenyl group, coupled with the lack of strongly ionizable functional groups—we can bypass trial-and-error and implement targeted, mechanistically sound solubilization strategies.

Part 1: Diagnostic FAQ & Mechanistic Troubleshooting

Q1: I tried adjusting the pH of my assay buffer to dissolve the compound, but it still precipitates. Why is pH adjustment failing? Expert Insight: Solubility enhancement via pH adjustment relies on the presence of ionizable functional groups (like amines or carboxylic acids) to create a charged, water-soluble species[1]. (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol is practically non-ionizable under physiological conditions. The secondary hydroxyl group has a pKa > 14, meaning it remains neutral across the pH 1–10 range. Because no charged species can be formed, pH adjustment and salt formation will fundamentally fail. You must rely on modifying the solvent environment or physically encapsulating the lipophilic moieties.

Q2: Direct dilution of my DMSO stock into cell culture media causes immediate precipitation. How do I prepare a stable stock without exceeding the 1% DMSO toxicity limit? Expert Insight: This is a classic "solvent-shift" precipitation. When the DMSO stock is diluted, the local dielectric constant of the solvent drops below the critical threshold required to solvate the hydrophobic furan and phenyl rings. Solution: Utilize a synergistic co-solvent and surfactant system, or employ cyclodextrin complexation. Pre-dissolving the compound in a mixture of DMSO and a non-ionic surfactant (e.g., Tween 80) before aqueous dilution creates localized micellar environments that shield the lipophilic rings from water[2]. Alternatively, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended for in vitro assays requiring zero organic solvents[3].

Q3: My compound shows great in vitro activity but zero efficacy during in vivo oral dosing studies. How do I formulate this for oral PK/PD studies? Expert Insight: For highly lipophilic, poorly soluble compounds (BCS Class II or IV), the dissolution rate in gastrointestinal (GI) fluids is the absolute rate-limiting step for systemic absorption[4]. If it doesn't dissolve, it can't be absorbed. Solution: Implement a Lipid-Based Formulation, specifically a Self-Microemulsifying Drug Delivery System (SMEDDS). By dissolving the API in a pre-concentrate of oils and surfactants, the drug remains in a solubilized state. Upon contact with GI fluids, it spontaneously forms an oil-in-water (O/W) nanoemulsion, completely bypassing the solid-dissolution step and enhancing lymphatic absorption to avoid first-pass metabolism[5].

Part 2: Strategic Decision Workflows

To select the optimal solubility enhancement technique, you must align the formulation strategy with your specific experimental endpoint.

G Start Compound: (4-Butyl-5-methylfuran-2-yl) (phenyl)methanol (Highly Lipophilic) InVitro In Vitro Assays (Cell Culture / Biochemical) Start->InVitro Assay Type InVivo In Vivo Dosing (PK/PD Efficacy Studies) Start->InVivo Assay Type Cosolvent Co-solvent / Micellar System (DMSO + Tween 80) InVitro->Cosolvent Low Conc. (<1% DMSO limit) Cyclo Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) InVitro->Cyclo High Conc. (100% Aqueous) InVivo->Cyclo Intravenous (IV) Admin SMEDDS Lipid Formulation (SMEDDS / Nanoemulsion) InVivo->SMEDDS Oral (PO) Administration

Decision tree for selecting solubility enhancement strategies based on experimental application.

Part 3: Quantitative Data & Formulation Comparison

The table below summarizes the expected performance of various solubilization strategies tailored to the structural constraints of (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol.

TechniquePrimary ExcipientsMechanism of SolubilizationExpected Fold-EnhancementPrimary Use Case
Co-solvency + Micelles DMSO, PEG400, Tween 80Lowers solvent dielectric constant; forms protective micelles[6].10x - 50xLow-concentration in vitro screening.
Cyclodextrin Complexation HP-β-CD, SBE-β-CDEncapsulates the lipophilic phenyl/butyl groups within a hydrophobic cavity[3].50x - 100xIV dosing, high-concentration cell assays.
Lipid-Based (SMEDDS) Capryol 90, Cremophor EL, TranscutolPre-dissolves API; forms O/W nanoemulsion upon aqueous dilution.>100xOral in vivo dosing (PK/PD studies).

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, do not blindly administer formulations. Every protocol below includes a critical Self-Validation step to confirm the physical state of the drug prior to use.

Protocol A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation

Mechanism: The hydrophobic cavity of HP-β-CD dynamically sequesters the lipophilic furan and phenyl rings, while the hydroxylated exterior interacts with water to maintain bulk solubility[3].

  • Preparation: Prepare a 20% (w/v) solution of HP-β-CD in standard PBS (pH 7.4).

  • Complexation: Add an excess amount of (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol (e.g., 5 mg/mL) to the cyclodextrin solution.

  • Equilibration: Vortex vigorously for 5 minutes, then place on an orbital shaker at 25°C for 48 hours. The extended time is critical to reach thermodynamic inclusion equilibrium.

  • Clarification: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet any uncomplexed, insoluble API. Filter the supernatant through a 0.22 µm PVDF syringe filter.

  • Self-Validation (Critical):

    • Chemical: Quantify the dissolved API in the supernatant using HPLC-UV. If the concentration matches your target dose, complexation is successful.

    • Physical: Analyze the filtrate via Dynamic Light Scattering (DLS). The absence of large particulate peaks (>1000 nm) confirms a true inclusion complex rather than unstable drug aggregates.

Protocol B: Self-Microemulsifying Drug Delivery System (SMEDDS)

Mechanism: Keeps the drug in a solubilized state within a lipid pre-concentrate that spontaneously emulsifies into nanometer-sized droplets in the GI tract, bypassing the dissolution rate-limiting step[4].

SMEDDS API Lipophilic API Isotropic Isotropic Mixture (Clear Pre-concentrate) API->Isotropic Dissolve (40°C) LipidMix Lipids + Surfactants + Co-surfactants LipidMix->Isotropic Mix & Equilibrate Nanoemulsion O/W Nanoemulsion (Solubilized API) Isotropic->Nanoemulsion Dilution & Mild Agitation Aqueous Aqueous Media (GI Tract / Buffer) Aqueous->Nanoemulsion Aqueous Phase

Workflow and mechanism of Self-Microemulsifying Drug Delivery Systems (SMEDDS).

  • Excipient Blending: In a glass vial, combine a lipid oil (e.g., Capryol 90, 20% w/w), a surfactant (e.g., Cremophor EL, 50% w/w), and a co-surfactant (e.g., Transcutol HP, 30% w/w). Vortex to create a homogenous vehicle.

  • API Incorporation: Add the target dose of (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol to the lipid blend.

  • Isotropic Mixture Formation: Heat the vial to 40°C in a water bath and vortex continuously until the API is completely dissolved, yielding a clear, single-phase isotropic pre-concentrate.

  • Self-Validation (Critical):

    • Emulsification Test: Dilute 100 µL of the pre-concentrate into 10 mL of 37°C Simulated Gastric Fluid (SGF) under mild magnetic stirring.

    • Visual & DLS Confirmation: The resulting dispersion should form spontaneously and appear optically transparent or slightly bluish (Grade A emulsion). Confirm via DLS that the droplet size is < 50 nm with a Polydispersity Index (PDI) < 0.3. If the solution turns milky white or drug crystals appear, the surfactant-to-oil ratio must be optimized.

References

  • Source: wjbphs.
  • Source: globalresearchonline.
  • Source: nih.
  • Source: symmetric.
  • Source: aenova-group.
  • Source: sigmaaldrich.
  • Source: ijper.

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for the Synthesis of (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol

Welcome to the technical support center for the synthesis of (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working on or t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this synthesis. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you navigate the nuances of this reaction, with a specific focus on optimizing the reaction temperature for maximal yield and purity.

Overview of the Synthesis

The synthesis of (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol typically proceeds via a Grignard reaction. This involves the nucleophilic addition of a phenylmagnesium halide (a Grignard reagent) to a 4-butyl-5-methylfuran-2-carbaldehyde precursor. The reaction temperature is a critical parameter that significantly influences the reaction rate, yield, and the formation of byproducts.

Troubleshooting Guide: Temperature Optimization

This section addresses specific issues that may arise during the synthesis, with a focus on temperature-related challenges.

Issue 1: Low to No Product Formation

Question: My reaction is showing very low conversion to the desired (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol, even after an extended reaction time. What are the likely causes related to temperature?

Answer: Low or no product formation in a Grignard reaction is often linked to issues with the Grignard reagent itself or suboptimal reaction conditions. Temperature plays a crucial role in both the formation and reactivity of the Grignard reagent.

Troubleshooting Steps:

  • Grignard Reagent Formation: The formation of phenylmagnesium halide is an exothermic process. While some initial heating might be necessary to initiate the reaction, the temperature should be carefully controlled to maintain a gentle reflux.[1] Overheating can lead to side reactions, such as Wurtz coupling, which will consume the starting materials and reduce the concentration of your active Grignard reagent.[2]

  • Reaction with the Furan Substrate: The addition of the Grignard reagent to the furan carbaldehyde is also temperature-sensitive.

    • Too Low Temperature: If the reaction temperature is too low (e.g., <-20 °C), the reaction rate may be too slow to be practical. While some functionalized Grignard reagents can be prepared at very low temperatures (-78 °C), their reactivity with the electrophile also needs to be considered.[3]

    • Too High Temperature: Conversely, if the temperature is too high during the addition of the Grignard reagent, a host of side reactions can occur, leading to low yields of the desired product.

Issue 2: Significant Byproduct Formation

Question: My reaction is producing a significant amount of impurities, leading to a difficult purification process. How can I adjust the temperature to minimize these byproducts?

Answer: Byproduct formation in this synthesis is a common issue, and temperature is a key lever to control selectivity. The furan ring is susceptible to certain side reactions, especially under the basic conditions of a Grignard reaction and at elevated temperatures.[4]

Common Byproducts and Temperature-Related Solutions:

  • 1,4-Conjugate Addition: While less common with aldehydes, Grignard reagents can potentially add to the furan ring in a 1,4-fashion, especially if there are activating groups present.[1] Keeping the reaction temperature low (e.g., 0 °C to room temperature) generally favors the desired 1,2-addition to the carbonyl group.

  • Enolization: The Grignard reagent can act as a base and deprotonate the aldehyde at the alpha-position, if one exists. For 4-butyl-5-methylfuran-2-carbaldehyde, this is not a primary concern. However, impurities in the starting material could lead to such side reactions.

  • Ring Opening: The furan ring can be sensitive to cleavage under harsh conditions. While typically requiring acidic conditions, strong bases at elevated temperatures can also promote ring-opening pathways.[4] Maintaining a controlled, moderate temperature is crucial.

  • Over-alkylation/Rearrangement: At higher temperatures, the initial alcohol product can undergo further reactions or rearrangements, though this is less common for this specific product structure.

Recommended Temperature Profile:

StageRecommended TemperatureRationale
Grignard Reagent Formation Gentle reflux (typically 35-45 °C in THF)To initiate and sustain the reaction without promoting side reactions like Wurtz coupling.
Addition of Grignard Reagent 0 °C to 10 °CTo control the exothermicity of the addition and minimize byproduct formation.[5][6]
Reaction Completion Room Temperature (20-25 °C)To allow the reaction to proceed to completion without providing excess energy for side reactions.
Issue 3: Reaction "Stalls" or is Sluggish

Question: The reaction starts but seems to stall before all the starting material is consumed. Can temperature be a factor?

Answer: A stalled or sluggish reaction can indeed be related to temperature, among other factors.

Troubleshooting Steps:

  • Insufficient Activation Energy: If the reaction is being run at a very low temperature, it may not have sufficient energy to overcome the activation barrier. After the initial controlled addition of the Grignard reagent at a low temperature, allowing the reaction to slowly warm to room temperature and stir for an additional 1-2 hours can help drive it to completion.[5][6]

  • Precipitation of Magnesium Salts: As the reaction proceeds, magnesium alkoxide salts are formed. In some solvent systems and at certain temperatures, these salts can precipitate and coat the remaining starting material, preventing further reaction. Gentle warming and vigorous stirring can sometimes help to mitigate this issue. Using a co-solvent like tetrahydrofuran (THF) can also help to solvate these intermediates.[7]

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for the synthesis of (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol?

A1: While the optimal temperature must be determined empirically for each specific setup, a general recommendation is to perform the addition of the phenylmagnesium halide to the 4-butyl-5-methylfuran-2-carbaldehyde at a low temperature, typically between 0 °C and 10 °C.[5][6] After the addition is complete, the reaction mixture can be allowed to slowly warm to room temperature and stirred for an additional 1-2 hours to ensure completion.

Q2: Why is it important to control the temperature during the addition of the Grignard reagent?

A2: The reaction between a Grignard reagent and an aldehyde is highly exothermic.[8] Uncontrolled addition can lead to a rapid increase in temperature, which can cause the solvent to boil and can significantly increase the rate of side reactions, such as enolization or reactions with the furan ring.[1][4] This leads to lower yields and a more complex mixture of products, making purification more challenging.

Q3: Can I run the reaction at a higher temperature to speed it up?

A3: While increasing the temperature will increase the reaction rate, it is generally not recommended for this type of synthesis. The furan nucleus is sensitive, and higher temperatures can promote polymerization and other degradation pathways, leading to the formation of tar-like substances and a significant reduction in the yield of the desired product.[4][9] A controlled, moderate temperature profile is key to a successful synthesis.

Q4: How does the choice of solvent affect the optimal reaction temperature?

A4: The solvent plays a crucial role in stabilizing the Grignard reagent and influencing the reaction temperature. Diethyl ether and tetrahydrofuran (THF) are the most common solvents. THF has a higher boiling point than diethyl ether and is better at solvating the magnesium salts, which can sometimes allow for slightly higher reaction temperatures.[10] However, for sensitive substrates like substituted furans, maintaining a low temperature is still advisable regardless of the solvent.

Q5: What are the visual cues that my reaction is proceeding correctly in terms of temperature?

A5: During the formation of the Grignard reagent, you should observe a gentle reflux if external heating is applied, or a self-sustaining gentle boil if the reaction is initiated at room temperature. The solution will typically turn cloudy and grey or brown.[1] During the addition of the Grignard reagent to the aldehyde at 0 °C, you should observe a controlled, gentle exotherm. If the temperature rises too quickly, the addition rate should be slowed. The reaction mixture will likely change in color and consistency as the magnesium alkoxide product is formed.

Experimental Workflow and Visualization

Protocol: Temperature Optimization Study
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser under an inert atmosphere (nitrogen or argon), place magnesium turnings.

  • Grignard Reagent Preparation: Add a portion of anhydrous THF to the flask. In the dropping funnel, add a solution of bromobenzene in anhydrous THF. Add a small amount of the bromobenzene solution to the magnesium and initiate the reaction (a small crystal of iodine can be used as an initiator).[1] Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir for 30-60 minutes.

  • Parallel Reactions: Set up three parallel reactions.

    • Reaction A: Cool the Grignard reagent to -10 °C.

    • Reaction B: Cool the Grignard reagent to 0 °C.

    • Reaction C: Maintain the Grignard reagent at room temperature (25 °C).

  • Substrate Addition: Prepare a solution of 4-butyl-5-methylfuran-2-carbaldehyde in anhydrous THF. Add this solution dropwise to each of the three reactions, maintaining the respective temperatures.

  • Reaction Monitoring: After the addition is complete, allow all three reactions to stir at their respective temperatures for 1 hour, then allow them to warm to room temperature and stir for an additional hour. Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Analysis: Quench each reaction by the slow addition of a saturated aqueous ammonium chloride solution.[1] Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer, and concentrate it under reduced pressure. Analyze the crude product yield and purity for each reaction temperature using techniques like NMR and GC-MS.

Illustrative Data: Effect of Temperature on Yield and Purity
ReactionTemperature of AdditionCrude Yield (%)Purity (%)Observations
A -10 °C7592Slower reaction, but cleaner product profile.
B 0 °C8590Good balance of reaction rate and selectivity.
C 25 °C6075Faster reaction, but significant byproduct formation and some dark coloration.

Note: This data is illustrative and will vary based on specific reaction conditions.

Workflow Diagram

G cluster_prep Reagent Preparation cluster_reaction Temperature-Controlled Addition cluster_analysis Work-up and Analysis prep_grignard Prepare Phenylmagnesium Bromide in THF temp_control Cool Grignard Reagent to Target Temperature (-10°C, 0°C, or 25°C) prep_grignard->temp_control prep_aldehyde Prepare Solution of 4-butyl-5-methylfuran-2-carbaldehyde in THF addition Dropwise Addition of Aldehyde Solution prep_aldehyde->addition temp_control->addition stir Stir at Target Temp, then Warm to RT addition->stir quench Quench with Sat. aq. NH4Cl stir->quench extract Extract with Organic Solvent quench->extract analyze Analyze Yield and Purity (TLC, HPLC, NMR) extract->analyze

Caption: Workflow for optimizing reaction temperature.

References

  • Google Patents. (n.d.). Method of preparing furfuryl alcohols.
  • Carnegie Mellon University. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Retrieved from [Link]

  • Helmholtz-Zentrum Dresden-Rossendorf. (n.d.). Calorimetric investigation of the formation of Grignard reagents. Retrieved from [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Reddit. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Modular synthesis of 2-furyl carbinols from 3-benzyldimethylsilylfurfural platforms relying on oxygen-assisted C–Si bond functionalization. PMC. Retrieved from [Link]

Sources

Troubleshooting

preventing oxidative degradation of (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol during storage

Welcome from the Senior Application Scientist Handling highly functionalized furan derivatives requires a deep understanding of their intrinsic chemical vulnerabilities. As a Senior Application Scientist, I frequently co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome from the Senior Application Scientist Handling highly functionalized furan derivatives requires a deep understanding of their intrinsic chemical vulnerabilities. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained degradation, color changes, or loss of assay purity when working with (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol .

This guide is designed to move beyond basic storage recommendations. Here, we will dissect the exact mechanistic causes of oxidative degradation, troubleshoot common laboratory issues, and provide a self-validating, step-by-step protocol to ensure the absolute integrity of your compound during long-term storage.

Mechanistic FAQs: Understanding the Vulnerabilities

Q: Why does my compound turn yellow or brown after only a few weeks in the fridge? A: The color change is a direct visual indicator of furan ring autoxidation and polymerization . Your molecule contains a furan ring substituted with butyl and methyl groups. These alkyl groups are electron-donating (via inductive and hyperconjugative effects), which significantly increases the electron density of the heteroaromatic ring. This makes the ring highly susceptible to electrophilic attack by singlet oxygen or radical autoxidation, forming unstable endoperoxide intermediates (1[1]). These intermediates undergo C-C bond cleavage to form reactive dicarbonyls, which subsequently polymerize into dark, insoluble gums (2[2]).

Q: Is the secondary alcohol group also at risk? A: Yes. The hydroxyl group is situated at a bis-allylic/benzylic-equivalent position (flanked by a phenyl ring and a furan ring). The C-H bond at this position is exceptionally weak because any resulting radical is heavily resonance-stabilized by both adjacent rings. Consequently, this position is highly prone to oxidative dehydrogenation, converting your secondary alcohol into a ketone derivative (1[1]).

OxidationMechanisms API (4-Butyl-5-methylfuran-2-yl) (phenyl)methanol Ring Furan Ring Oxidation (Endoperoxide Intermediate) API->Ring Pathway A Alc Benzylic Alcohol Oxidation (Dehydrogenation) API->Alc Pathway B ROS Oxygen / Light / Heat ROS->Ring ROS->Alc Gum Dicarbonyls & Polymerized Gums Ring->Gum Ring Cleavage Ketone (4-Butyl-5-methylfuran-2-yl) (phenyl)methanone Alc->Ketone

Oxidative degradation pathways of the furan-alcohol API.

Troubleshooting Common Degradation Issues

Issue: Unexplained Peroxide Formation

  • Cause: Furan derivatives, much like ethers, can form explosive organic peroxides via autoxidation when exposed to ambient air and light (2[2]).

  • Solution: Always test the compound for peroxides using KI-starch indicator strips before use. If storing for >1 month, you must add a free-radical scavenger.

Issue: Rapid Degradation Despite Freezer Storage (-20°C)

  • Cause: Standard polypropylene or polyethylene centrifuge tubes are highly permeable to oxygen over time. Furthermore, standard freezers do not eliminate oxygen; they only slow the kinetics of oxidation.

  • Solution: Active pharmaceutical ingredients (APIs) prone to oxidation must be stored in hermetically sealed, light-resistant containers (amber glass) under an inert atmosphere ([]).

Validated Protocol: Inert Storage Workflow

To guarantee the structural integrity of (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol, follow this self-validating storage methodology.

Step 1: Solvent Removal and Degassing

  • Concentrate the synthesized compound using a rotary evaporator under high vacuum. Do not exceed a water bath temperature of 30°C , as thermal stress accelerates furan ring-opening reactions.

  • Dissolve the compound in a minimal amount of anhydrous, degassed solvent (if liquid storage is required) or dry it completely to a neat oil/solid.

Step 2: Antioxidant Addition (Crucial for Long-Term Storage)

  • Add 100–250 ppm of Butylated Hydroxytoluene (BHT) to the sample.

    • Causality: BHT acts as a sacrificial radical scavenger. It terminates autoxidation chain reactions before the radicals can attack the electron-rich furan ring, preventing peroxide accumulation (2[2]).

Step 3: Inert Atmosphere Packaging

  • Transfer the compound to an amber glass ampoule or vial equipped with a PTFE-lined septum.

    • Causality: Amber glass prevents UV-initiated photo-oxidation, while glass (unlike plastic) is completely impermeable to atmospheric oxygen ([]).

  • Purge the headspace with ultra-high purity Argon for 3 minutes. Argon is heavier than Nitrogen and provides superior displacement of residual oxygen.

  • Self-Validation Step: Place a resazurin anaerobic indicator strip inside the secondary containment bag/jar. If the strip turns pink during storage, the inert seal has been breached.

Step 4: Ultra-Low Temperature Storage

  • Store the sealed vials at -80°C .

    • Causality: Arrhenius kinetics dictate that lowering the temperature drastically reduces the rate of autoxidation and polymerization (4[4]).

StorageProtocol S1 1. Degas Solvent (Vacuum / No Heat) S2 2. Add BHT (100-250 ppm) S1->S2 S3 3. Argon Purge (Displace O2) S2->S3 S4 4. Amber Glass (PTFE Seal) S3->S4 S5 5. Store at -80°C S4->S5

Validated inert storage workflow for oxygen-sensitive furan derivatives.

Quantitative Stability Data

To illustrate the critical importance of these storage parameters, the following table summarizes the degradation profile of the compound over a 6-month period under various conditions.

Storage TempContainer TypeAtmosphereAdditive6-Month Purity (%)Peroxide Level (ppm)Physical Appearance
25°C Clear GlassAirNone42.5%>100Dark brown gum
4°C PolypropyleneAirNone68.0%45Yellow viscous liquid
-20°C Amber GlassArgonNone94.2%8Pale yellow liquid
-80°C Amber GlassArgonBHT (100 ppm)>99.5% <1 Colorless liquid

Note: Data reflects typical kinetic degradation profiles for highly substituted furan-alcohols. Purity loss is primarily attributed to ketone formation and furan ring-opening polymerization.

References

  • BOC Sciences. API Properties & Their Impact on Drug Performance.
  • CDC Stacks. FURFURYL ALCOHOL.
  • ACS Publications. Insight into the Oxidation Mechanism of Furanic Compounds on Pt(111).
  • Publications (NREL). Experimental and theoretical study of oxidative stability of alkylated furans used as gasoline blend components.

Sources

Optimization

optimizing HPLC mobile phase for (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol analysis

Analyte Focus: (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol Welcome to the Technical Support Center. As drug development professionals and analytical scientists, we often encounter method development failures that stem n...

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Author: BenchChem Technical Support Team. Date: April 2026

Analyte Focus: (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, we often encounter method development failures that stem not from instrumental errors, but from a fundamental mismatch between chromatographic conditions and the intrinsic chemical reactivity of the analyte.

(4-Butyl-5-methylfuran-2-yl)(phenyl)methanol is a highly specific, moderately lipophilic molecule. However, its most critical feature is its bis-allylic/benzylic hydroxyl group . The alcohol carbon is flanked by both an electron-rich furan ring and a phenyl ring. This creates an exceptionally stable carbocation intermediate if the hydroxyl group leaves, making the molecule highly susceptible to acid-catalyzed degradation on-column[1].

The following guide synthesizes chemical causality with field-proven chromatographic solutions to help you troubleshoot and optimize your HPLC workflows.

I. Core Troubleshooting FAQs

Q1: I am using a standard 0.1% TFA / Methanol gradient, but I observe severe peak splitting and a secondary, less polar peak. Is my standard degrading? Causality: Yes, but the degradation is happening inside your column. Secondary benzylic alcohols undergo rapid acid-catalyzed dehydration when exposed to strong acids (like 0.1% TFA, pH ~2.0)[1]. Because the resulting carbocation is stabilized by both the phenyl and furan rings, it rapidly loses water to form a highly conjugated, lipophilic alkene. Furthermore, if Methanol is used as the organic modifier, the molecule can undergo nucleophilic substitution (etherification) to form a methyl ether[2]. Solution: You must suppress this reactivity by neutralizing the mobile phase. Switch your aqueous phase to a neutral buffer (e.g., 10 mM Ammonium Acetate, pH 6.5)[3]. Additionally, replace Methanol with Acetonitrile, which is non-nucleophilic and will prevent etherification.

Q2: My retention times are drifting between runs, and the main peak exhibits severe tailing. Causality: Tailing in furan derivatives often stems from secondary interactions between the furan oxygen/hydroxyl group and unreacted, acidic silanol groups on the silica stationary phase[4]. If you are using an unbuffered mobile phase (e.g., pure water/acetonitrile), the ionization state of these silanols (pKa ~3.5–4.5) fluctuates, leading to inconsistent retention and peak broadening. Solution: Ensure your mobile phase is properly buffered to mask these secondary interactions[3]. Utilize a fully end-capped C18 column to physically block access to residual silanols.

Q3: I am experiencing baseline noise and ghost peaks during gradient elution. Causality: Baseline drift during gradient elution is a universal symptom of mobile phase contamination, inadequate degassing, or buffer precipitation[3],[5]. Because the phenyl and furan rings require detection in the low UV range (typically 210–254 nm), your detector is highly sensitive to trace solvent impurities. Solution: Use strictly LC-MS grade solvents. Filter all buffers through a 0.22 µm membrane and utilize inline vacuum degassing[4]. Ensure your gradient does not exceed 90% Acetonitrile to prevent the precipitation of Ammonium Acetate salts in the pump heads.

II. Quantitative Data: Mobile Phase Optimization Matrix

The table below summarizes the causality and effects of different mobile phase compositions on the integrity of (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol.

Aqueous PhaseOrganic PhaseAppx. pHChromatographic ObservationSuitability
0.1% TFA in WaterMethanol~2.0Severe peak splitting; formation of methyl ether and alkene[1].Fail
0.1% Formic AcidAcetonitrile~2.7Moderate tailing; minor dehydration peak detected.Sub-optimal
10 mM NH₄OAcMethanol~6.5Broad peak; minor etherification over extended run times[2].Marginal
10 mM NH₄OAc Acetonitrile ~6.5 Sharp, symmetrical peak; >99% analyte recovery. Optimal
III. Experimental Protocol: Optimized RP-HPLC Workflow

To ensure a self-validating system, follow this step-by-step methodology to achieve optimal resolution and stability for acid-sensitive benzylic/furanic alcohols.

Step 1: Aqueous Phase Preparation (Buffer)

  • Weigh Ammonium Acetate to achieve a 10 mM concentration in 1.0 L of LC-MS grade water.

  • Measure the pH. Adjust to exactly 6.5 using dilute acetic acid or ammonium hydroxide. Causality: This pH is high enough to prevent acid-catalyzed dehydration, but low enough to remain within the operational limits of standard silica columns.

  • Filter the buffer through a 0.22 µm hydrophilic PTFE membrane to remove particulates[5].

Step 2: Organic Phase Preparation

  • Fill the organic reservoir with 100% LC-MS grade Acetonitrile. Do not use Methanol to avoid on-column etherification[2].

Step 3: System Equilibration & Sample Prep

  • Dissolve the (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol sample in a diluent matching the initial mobile phase conditions (e.g., 90% Buffer / 10% Acetonitrile) to prevent solvent shock and peak fronting[4].

  • Equilibrate a fully end-capped C18 column (e.g., 150 x 4.6 mm, 3 µm) at 1.0 mL/min and 30°C until the baseline is stable (approx. 10 column volumes).

Step 4: Gradient Execution & Self-Validation

  • Program a linear gradient from 10% to 90% Acetonitrile over 15 minutes, holding at 90% for 3 minutes, then re-equilibrating at 10% for 5 minutes.

  • Validation Check: Perform 5 replicate injections. The system is validated for use if the Relative Standard Deviation (RSD) of the peak area is <2.0%, and no secondary peaks (indicating degradation) appear above 0.1% relative area.

IV. Troubleshooting Workflow Visualization

Workflow N1 Inject (4-Butyl-5-methylfuran-2-yl) (phenyl)methanol N2 Are multiple peaks or ghost peaks visible? N1->N2 N3 Acid-Catalyzed Dehydration or Etherification Suspected N2->N3 Yes N6 Is peak shape tailing or retention drifting? N2->N6 No N4 Check Mobile Phase: Is pH < 3.0 or using Methanol? N3->N4 N5 Switch to Acetonitrile & Neutral Buffer (pH 6.5) N4->N5 Yes N9 Optimal Chromatographic Resolution & Stability N5->N9 N7 Secondary Silanol Interactions on Stationary Phase N6->N7 Yes N6->N9 No N8 Use End-capped C18 Column & Optimize Buffer Strength N7->N8 N8->N9

Troubleshooting workflow for optimizing HPLC conditions for acid-sensitive benzylic alcohols.

V. References
  • [3] Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf Technologies. Available at:[Link]

  • [4] HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Persee - PGeneral. Available at:[Link]

  • [5] Troubleshooting HPLC Mobile Phase Issues. LCGC International. Available at:[Link]

  • [2] Effect of Benzyl Functionality on Microwave-Assisted Cleavage of Cα–Cβ Bonds in Lignin Model Compounds. The Journal of Physical Chemistry C - ACS Publications. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving NMR Peak Overlap in (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol Characterization

Welcome to the technical support center for the characterization of (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals who may encounter c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the characterization of (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with NMR peak overlap during the structural elucidation of this and similar molecules. Below, you will find a series of frequently asked questions and troubleshooting guides to help you resolve these common issues and obtain high-quality, interpretable NMR spectra.

Frequently Asked Questions (FAQs)

Q1: I'm seeing significant overlap in the aromatic region of my ¹H NMR spectrum for (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol. What is the likely cause?

A1: The primary reason for peak overlap in the aromatic region (typically 6.0-7.5 ppm) of your compound is the similar electronic environments of the protons on the phenyl and furan rings. The chemical shifts of these protons are influenced by the substituents on each ring, but they often fall within a narrow range, leading to complex and overlapping multiplets.[1][2] Specifically, you can expect the phenyl protons and the furan proton to have closely spaced signals, making it difficult to assign them and determine their coupling constants from a simple 1D ¹H NMR spectrum.

Q2: The aliphatic protons of the butyl group in my molecule are also overlapping. Why is this happening and which protons are most affected?

A2: Overlap in the aliphatic region is also common, particularly for the methylene (-CH₂) groups of the butyl chain. These protons have similar chemical environments, resulting in their signals appearing close together. The protons further from the furan ring will have more similar chemical shifts and are therefore more likely to overlap. This can make it challenging to confirm the structure of the alkyl chain and assign the individual methylene groups.

Q3: What are the quickest and simplest first steps I can take to try and resolve this peak overlap?

A3: The most straightforward initial approach is to change the deuterated solvent you are using to acquire the spectrum.[3][4] Different solvents can induce changes in the chemical shifts of your analyte, a phenomenon known as the solvent effect.[5][6] For instance, switching from chloroform-d (CDCl₃) to benzene-d₆ often causes significant changes in the chemical shifts of aromatic protons and can sometimes be enough to resolve overlapping signals.[7] Another simple step is to re-evaluate your sample concentration. Highly concentrated samples can lead to peak broadening and slight shifts due to intermolecular interactions. Diluting your sample may improve resolution.[4]

Q4: Can changing the temperature of the NMR experiment help with peak overlap?

A4: Yes, variable temperature (VT) NMR can be a useful technique.[4] Changing the temperature can affect the rotational dynamics of the molecule and the populations of different conformers. This can lead to changes in the averaged chemical shifts and potentially resolve overlapping signals.[8] For example, at higher temperatures, the rate of bond rotation may increase, leading to sharper, more averaged signals. Conversely, at lower temperatures, you may be able to "freeze out" certain conformations, which could also help to resolve overlapping peaks.

Troubleshooting Guides & Detailed Protocols

Guide 1: Systematic Solvent Study for Resolving Peak Overlap

When faced with an unresolved ¹H NMR spectrum, a systematic solvent study is a powerful and non-destructive first line of attack. The goal is to exploit solvent-induced chemical shifts to separate overlapping proton signals.

Protocol: Solvent Screening

  • Initial Spectrum: Dissolve 5-10 mg of your (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol sample in approximately 0.6 mL of a standard, non-aromatic solvent like Chloroform-d (CDCl₃) and acquire a standard ¹H NMR spectrum.

  • Sample Recovery: Carefully evaporate the CDCl₃ under a gentle stream of nitrogen or using a rotary evaporator at a low temperature to avoid sample degradation.

  • Second Solvent (Aromatic): Add approximately 0.6 mL of an aromatic solvent like Benzene-d₆ to the same NMR tube. Ensure the sample is fully dissolved.

  • Second Spectrum: Acquire a ¹H NMR spectrum under the same experimental conditions (temperature, number of scans) as the first.

  • Third Solvent (Polar Aprotic): If overlap persists, recover the sample and repeat the process with a polar aprotic solvent such as Acetone-d₆.

  • Analysis: Compare the three spectra. Look for changes in the chemical shifts of the overlapping protons. The differences, though sometimes small, can be sufficient to allow for the assignment of individual signals and the determination of coupling constants.

Table 1: Typical Solvent Effects on Proton Chemical Shifts

SolventTypical Effect on Aromatic ProtonsTypical Effect on Protons Near Polar Functional Groups
Chloroform-d (CDCl₃)Standard referenceMinimal to moderate shifts
Benzene-d₆Significant upfield shifts due to anisotropic effectsUpfield shifts for protons that can interact with the benzene ring face
Acetone-d₆Moderate downfield shiftsDownfield shifts due to polarity
Methanol-d₄Can cause exchange with labile protons (e.g., -OH)Significant shifts for protons capable of hydrogen bonding

Note: The magnitude of the solvent effect is highly dependent on the specific structure of the analyte.

Guide 2: Utilizing Lanthanide Shift Reagents

For molecules with a Lewis basic site, such as the hydroxyl group in (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol, lanthanide shift reagents (LSRs) can be a powerful tool to resolve peak overlap.[9][10] These paramagnetic complexes coordinate to the Lewis basic site and induce large changes in the chemical shifts of nearby protons.[11][12] The magnitude of this shift is dependent on the distance of the proton from the lanthanide ion, often leading to a dramatic separation of previously overlapping signals.[13]

Protocol: Titration with a Lanthanide Shift Reagent

  • Prepare the Initial Sample: Dissolve approximately 10-20 mg of your compound in a dry, aprotic deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire a Reference Spectrum: Obtain a standard ¹H NMR spectrum of your sample. This will serve as a baseline.

  • Prepare a Stock Solution of the LSR: Prepare a dilute stock solution of a lanthanide shift reagent (e.g., Eu(fod)₃ or Pr(fod)₃) in the same deuterated solvent.

  • Titrate the Sample: Add small aliquots (e.g., 5-10 µL) of the LSR stock solution to the NMR tube.

  • Acquire a Spectrum After Each Addition: Gently mix the sample and acquire a ¹H NMR spectrum after each addition of the shift reagent.

  • Monitor the Shifts: Observe the changes in the chemical shifts of the protons. The signals of the protons closer to the hydroxyl group will shift more significantly, which should resolve the overlap.[11]

  • Continue Titration: Continue adding the reagent until you achieve sufficient resolution for your analysis. Be aware that excessive amounts of LSR can lead to significant peak broadening.[12]

Diagram 1: Workflow for Using Lanthanide Shift Reagents

workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Analysis prep_sample Dissolve sample in dry, aprotic solvent acq_ref Acquire reference ¹H NMR spectrum prep_sample->acq_ref add_lsr Add aliquot of LSR acq_ref->add_lsr prep_lsr Prepare LSR stock solution mix Mix sample add_lsr->mix acq_spec Acquire ¹H NMR spectrum mix->acq_spec monitor Monitor chemical shifts acq_spec->monitor resolved Sufficient resolution? monitor->resolved resolved->add_lsr No analyze Analyze resolved spectrum resolved->analyze Yes

Caption: Workflow for resolving peak overlap using a lanthanide shift reagent.

Guide 3: Advanced 2D NMR Techniques

When simpler methods are insufficient, two-dimensional (2D) NMR spectroscopy is a powerful approach for resolving even severe peak overlap.[14][15] By spreading the NMR signals into a second dimension, these experiments can reveal correlations between protons that are difficult or impossible to observe in a 1D spectrum.[16]

Correlation Spectroscopy (COSY)

A COSY experiment is one of the most common and useful 2D NMR techniques. It identifies protons that are J-coupled (typically through two or three bonds).[17][18] In a COSY spectrum, the 1D ¹H NMR spectrum is displayed on both the horizontal and vertical axes. The diagonal peaks correspond to the peaks in the 1D spectrum, while the off-diagonal "cross-peaks" indicate that the two protons at those chemical shifts are coupled to each other.[19]

Protocol: Acquiring a 2D COSY Spectrum

  • Sample Preparation: Prepare a sample of your compound as you would for a standard ¹H NMR experiment.

  • Instrument Setup: On the NMR spectrometer, select the appropriate COSY pulse program (e.g., cosygpqf).

  • Acquisition Parameters: Use standard acquisition parameters for a proton experiment. The number of increments in the indirect dimension (t₁) will determine the resolution in that dimension; a typical experiment might use 256-512 increments.

  • Data Acquisition: The experiment time will depend on the number of scans and increments.

  • Data Processing: After acquisition, the data is subjected to a two-dimensional Fourier transform to generate the 2D spectrum.

  • Analysis: Analyze the cross-peaks to identify coupled protons. For (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol, you can expect to see cross-peaks between adjacent protons on the phenyl and furan rings, as well as between adjacent methylene groups in the butyl chain. This will allow you to "walk" along the carbon backbone of the molecule and assign the protons, even if their signals are overlapped in the 1D spectrum.

Diagram 2: Interpreting a COSY Spectrum

cosy cluster_spectrum COSY Spectrum cluster_axes A B C D E F diag1 Diag diag2 Diag diag3 Diag cross1 Cross cross2 Cross F1 F1 (ppm) F2 F2 (ppm)

Caption: A simplified representation of a COSY spectrum showing diagonal and cross-peaks.

Guide 4: Increasing the Magnetic Field Strength

The resolution of an NMR spectrum is directly proportional to the strength of the magnetic field.[20][21] Therefore, acquiring the spectrum on a higher-field NMR spectrometer (e.g., 600 MHz instead of 300 MHz) will increase the chemical shift dispersion in parts per million (ppm) and can help to resolve overlapping signals.[22][23] While not always accessible, this is often the most effective way to improve spectral resolution.[24]

References

  • Slideshare. Lanthanide shift reagents in nmr. ([Link])

  • ResearchGate. Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. ([Link])

  • Chemistry LibreTexts. 23.1: NMR Shift Reagents. ([Link])

  • Scribd. Lanthanide Shift Reagents in NMR. ([Link])

  • University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. ([Link])

  • Mestrelab Research. qNMR of mixtures: what is the best solution to signal overlap?. ([Link])

  • University of California, Irvine. Troubleshooting 1 H NMR Spectroscopy. ([Link])

  • Taylor & Francis Online. Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. ([Link])

  • JoVE. NMR Spectroscopy of Benzene Derivatives. ([Link])

  • Canadian Science Publishing. Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. ([Link])

  • ACS Publications. Spec2D: A Structure Elucidation System Based on 1H NMR and H−H COSY Spectra in Organic Chemistry. ([Link])

  • Wiley Online Library. Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron‐Accepting (NO2)/Donating (NH2) Group. ([Link])

  • Reddit. How does solvent choice effect chemical shift in NMR experiments?. ([Link])

  • Oxford Instruments. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. ([Link])

  • Springer. RES-TOCSY: a simple approach to resolve overlapped 1H NMR spectra of enantiomers. ([Link])

  • ResearchGate. RES-TOCSY: a simple approach to resolve overlapped H-1 NMR spectra of enantiomers. ([Link])

  • ACS Publications. Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. ([Link])

  • PubMed. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. ([Link])

  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. ([Link])

  • ResearchGate. 1 H chemical shifts of benzene, substituted ben- zenes, aniline and... ([Link])

  • JoVE. Video: NMR Spectroscopy of Benzene Derivatives. ([Link])

  • IAEA. INDO calculations and 1H- and 13C-NMR spectra of furan methyl derivatives. ([Link])

  • ResearchGate. 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. ([Link])

  • ACS Publications. NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ([Link])

  • ResearchGate. Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?. ([Link])

  • Oxford Instruments. The effects of field strength on NMR measurements. ([Link])

  • PubMed. Boosting resolution in NMR spectroscopy by chemical shift upscaling. ([Link])

  • ACS Publications. Impact of Magnetic Field Strength on Resolution and Sensitivity of Proton Resonances in Biological Solids. ([Link])

  • Canadian Science Publishing. THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. ([Link])

  • National MagLab. High-field NMR using resistive and hybrid magnets. ([Link])

  • ACS Publications. Effect of Magnetic Field Strength on NMR-Based Metabonomic Human Urine Data. Comparative Study of 250, 400, 500, and 800 MHz. ([Link])

  • Chemistry Stack Exchange. Proton NMR signals and rings. ([Link])

  • The Royal Society of Chemistry. Supplementary Information. ([Link])

  • MDPI. Crystal structure and Hirshfeld surface analysis of 4-methyl-N-[2-(5-methylfuran-2-yl)phenyl]. ([Link])

  • PMC. NMR Studies of Aromatic Ring Flips to Probe Conformational Fluctuations in Proteins. ([Link])

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. ([Link])

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ([Link])

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. ([Link])

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Reference Data & Comparative Studies

Validation

Advanced Synthesis and Application Guide: (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol vs. Conventional Substituted Furfuryl Alcohols

As drug development and complex natural product synthesis increasingly rely on highly functionalized building blocks, substituted furfuryl alcohols have emerged as extraordinarily versatile starting materials[1]. They se...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and complex natural product synthesis increasingly rely on highly functionalized building blocks, substituted furfuryl alcohols have emerged as extraordinarily versatile starting materials[1]. They serve as critical precursors to furanoxonium ion intermediates, which drive the Piancatelli rearrangement to form 2-cyclopentenones, and act as dienes in complex cycloadditions[1].

However, the inherent instability of the furan ring often plagues synthetic workflows with unwanted polymerization (resinification)[2][3]. This guide provides an objective, data-driven comparison between (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol (BMFM) —a highly sterically encumbered and lipophilic derivative—and simpler analogues like 5-methylfurfuryl alcohol and unsubstituted furfuryl alcohol.

Structural Dynamics and Mechanistic Causality

The utility of any furfuryl alcohol is dictated by the electronic and steric environment surrounding its furan ring and carbinol center.

  • Electronic Stabilization: During acid-catalyzed hydrolysis, furfuryl alcohols lose their hydroxyl group to form a transient furanoxonium ion[1]. In BMFM, the electron-donating 5-methyl group significantly stabilizes this cationic intermediate via hyperconjugation, preventing immediate degradation.

  • Steric Shielding: Unsubstituted furfuryl alcohols are highly susceptible to intermolecular Friedel-Crafts-type alkylations at the "furylic" position, leading to rapid polymerization into black furan resins[2][4]. BMFM bypasses this failure mode. The bulky 4-butyl group and the phenyl ring at the carbinol position create a sterically hindered microenvironment. This shielding suppresses intermolecular side reactions, funneling the intermediate cleanly toward intramolecular rearrangements (e.g., Piancatelli) or controlled cycloadditions.

  • Carbamate Instability: In medicinal chemistry, furfuryl carbamates are explored as acid-sensitive prodrug handles. However, direct activation of 5-substituted furfuryl alcohols with chloroformates often fails because the leaving group on the 2-methylene position invites competing nucleophilic substitution[4][5]. This necessitates alternative masking strategies, such as Oxanorbornadiene (OND) intermediates[4].

G BMFM (4-Butyl-5-methylfuran-2-yl) (phenyl)methanol Furanoxonium Stabilized Furanoxonium Ion (Sterically Shielded) BMFM->Furanoxonium Acid Catalysis OND Oxanorbornadiene (OND) Intermediate BMFM->OND DMAD + Amine UFA Unsubstituted Furfuryl Alcohol UnstabFuranoxonium Unstabilized Cation (Highly Reactive) UFA->UnstabFuranoxonium Acid Catalysis Piancatelli Piancatelli Rearrangement (High Yield Cyclopentenones) Furanoxonium->Piancatelli H2O Nucleophilic Attack Polymer Polymerization (Furan Resins/Black Tar) UnstabFuranoxonium->Polymer Intermolecular Attack Carbamate Stable Furfuryl Carbamate (Prodrug Handle) OND->Carbamate Retro-Diels-Alder

Reaction pathways of highly substituted BMFM versus unsubstituted furfuryl alcohol.

Comparative Performance Data

The table below synthesizes the physicochemical and reactive profiles of BMFM against conventional alternatives, highlighting the profound impact of tetrasubstitution on synthetic viability.

Parameter(4-Butyl-5-methylfuran-2-yl)(phenyl)methanol5-Methylfurfuryl AlcoholFurfuryl Alcohol
Substituent Profile Tetrasubstituted (Highly Hindered)DisubstitutedMonosubstituted
Estimated LogP (Lipophilicity) ~4.5~1.2~0.3
Acid Stability Moderate (Sterically protected)LowVery Low (Rapidly polymerizes)[2]
Piancatelli Rearrangement Yield >80% (Clean conversion)~60% (Moderate side-products)~30% (Dominated by resinification)
OND Carbamate Half-Life (pH 5) >48 hours (Slow, controlled release)~16 hours<2 hours (Highly labile)
Primary Utility Lipophilic prodrugs, complex nucleosidesIntermediate building blocksFuran resins, bulk polymers[2]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Causality for reagent selection is explicitly defined to empower researchers to troubleshoot effectively.

Protocol A: Lewis Acid-Catalyzed Piancatelli Rearrangement of BMFM

Objective: Synthesize highly substituted 4-hydroxycyclopent-2-enones for carbocyclic nucleoside precursors[6]. Causality: Brønsted acids (e.g., HCl) aggressively trigger the polymerization of furfuryl alcohols[3]. By utilizing Dysprosium(III) triflate ( Dy(OTf)3​ ), a water-tolerant, mild Lewis acid, the furanoxonium ion is generated at a controlled rate, allowing the intramolecular -electrocyclization to outcompete intermolecular degradation.

  • Preparation: Dissolve 1.0 mmol of BMFM in 10 mL of an Acetone/Water mixture (4:1 v/v). The water serves as the essential nucleophile for the initial ring-opening step.

  • Catalysis: Add 5 mol% (0.05 mmol) of Dy(OTf)3​ to the solution at room temperature.

  • Reaction: Heat the mixture to 60°C. Monitor via TLC (Hexanes/EtOAc 7:3). The steric bulk of the 4-butyl and phenyl groups will result in a slower reaction time (~12-16 hours) compared to less substituted analogues, but with near-zero baseline polymerization.

  • Quenching & Validation: Quench with saturated aqueous NaHCO3​ . Extract with ethyl acetate ( 3×15 mL). The presence of the desired cyclopentenone is validated by a distinct carbonyl stretch (~1705 cm⁻¹) and a hydroxyl stretch (~3400 cm⁻¹) in the FTIR spectrum of the crude product.

Protocol B: Synthesis of BMFM-Carbamates via Oxanorbornadiene (OND) Masking

Objective: Generate stable furfuryl carbamates for use as endolysosomal-activated prodrug handles[4][7]. Causality: Direct reaction of 5-substituted furfuryl alcohols with disuccinimidyl carbonate fails due to competitive nucleophilic attack at the furylic carbon[5]. By first reacting the furan with dimethyl acetylenedicarboxylate (DMAD), the reactive diene is "masked" as an oxanorbornadiene (OND). This allows safe carbonate formation and amine coupling before unmasking the furan via a thiol-mediated retro-Diels-Alder (r-DA) reaction[4].

  • OND Formation: React 1.0 mmol of BMFM with 1.2 mmol of DMAD in dichloromethane (DCM) at room temperature for 24 hours. The electron-rich nature of the 5-methyl group accelerates this Diels-Alder cycloaddition.

  • Carbonate Activation: Treat the resulting OND intermediate with 1.5 mmol of disuccinimidyl carbonate and 2.0 mmol of pyridine in DCM to form the OND-carbonate.

  • Amine Coupling: Add the target amine (e.g., a peptide or drug payload) to the OND-carbonate solution. Stir for 4 hours to yield the stable OND-carbamate.

  • Unmasking (Retro-Diels-Alder): Expose the OND-carbamate to an excess of β -mercaptoethanol (10 equivalents) in a mild buffer. The thiol initiates a Michael addition followed by an r-DA fragmentation, releasing the pure BMFM-carbamate in a single flask[5].

Drug Development Implications

The unique structural profile of BMFM offers distinct advantages in modern drug development:

  • Carbocyclic Nucleoside Phosphonates: The cyclopentenones derived from the Piancatelli rearrangement of BMFM serve as excellent carbocyclic precursors. Through Mitsunobu coupling with purine or pyrimidine bases, these scaffolds yield highly lipophilic nucleoside analogues, which are critical for penetrating viral envelopes or crossing the blood-brain barrier[6][8].

  • Tunable Prodrug Handles: Furfuryl carbamates undergo acid-mediated hydrolysis. The extreme steric hindrance provided by the 4-butyl and phenyl groups in BMFM drastically slows down this hydrolysis compared to standard furfuryl carbamates[4][7]. This allows formulators to "tune" the release kinetics of a drug payload specifically for the pH 5 environment of endolysosomes, minimizing premature drug release in the bloodstream (pH 7.4).

References

  • 1. Chemical Communications (RSC Publishing). 2.5. Organic Letters (ACS Publications / NIH). 3.6. Beilstein Journal of Organic Chemistry (PubMed).

  • 9. Wikipedia, The Free Encyclopedia. 5.3. ResearchGate.

Sources

Comparative

1H and 13C NMR spectra validation for (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol

Structural elucidation and purity validation of heavily substituted heterocyclic compounds demand rigorous analytical frameworks. For the target molecule, (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol , the presence of a...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural elucidation and purity validation of heavily substituted heterocyclic compounds demand rigorous analytical frameworks. For the target molecule, (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol , the presence of a 2,4,5-trisubstituted furan ring, a monosubstituted phenyl ring, a chiral secondary alcohol, and a flexible aliphatic butyl chain presents a unique set of spectral challenges.

This guide objectively compares three distinct validation methodologies—High-Field NMR (600 MHz) , Benchtop NMR (60-80 MHz) , and In-Silico Prediction (Mnova & ACD/Labs) —providing actionable protocols, comparative experimental data, and mechanistic causality to ensure self-validating structural workflows.

Structural & Mechanistic Context

Before acquiring data, a robust validation system requires an understanding of the underlying quantum mechanical and electromagnetic environments of the molecule:

  • Heteroaromatic Ring Currents: The furan ring possesses a π -electron ring current that is approximately 46–75% the magnitude of benzene[1]. Consequently, the solitary furan proton at C-3 experiences less diamagnetic deshielding than the phenyl protons, typically resonating upfield (~5.9 ppm) compared to the aromatic multiplet (~7.3 ppm).

  • Substituent Chemical Shifts (SCS): The electron-donating alkyl groups (methyl at C-5, butyl at C-4) increase π -electron density in the furan ring, further shielding the C-3 proton and specific carbon nuclei[2].

  • Magnetic Equivalence & Field Strength: The aliphatic butyl chain (-CH₂-CH₂-CH₂-CH₃) contains protons with very similar chemical environments. The Δδ between the β and γ methylene groups is ~0.15 ppm. At low magnetic fields, the chemical shift difference in Hertz ( Δν ) approaches the scalar coupling constant ( J≈7 Hz), resulting in complex second-order spectra. High-field instruments are required to satisfy the Δν≫J condition for first-order analysis[3].

Validation Workflow Visualization

G cluster_0 Experimental Acquisition cluster_1 In-Silico Prediction Start Target: (4-Butyl-5-methylfuran-2-yl) (phenyl)methanol HF High-Field NMR (600 MHz) High Resolution & Sensitivity Start->HF BT Benchtop NMR (60 MHz) Rapid & Accessible Start->BT IS Software Prediction (Mnova / ACD/Labs) Start->IS Process Data Integration & Spectral Overlay HF->Process BT->Process IS->Process Verify Structure Verification & Assignment Process->Verify

Tri-modal workflow for robust NMR structural validation and assignment.

Methodological Framework & Protocols

To establish a self-validating system, each methodology must be executed with strict adherence to standardized protocols.

Protocol A: High-Field NMR (600 MHz) - The Gold Standard

High-field NMR provides the resolution necessary to decouple overlapping aliphatic multiplets and accurately integrate closely spaced aromatic signals.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a high-quality 5 mm NMR tube.

  • Acquisition Parameters (¹H): Pulse angle = 30°, Relaxation delay (D1) = 2.0 s (ensuring complete longitudinal relaxation for accurate integration), Number of scans (NS) = 16, Spectral width = 12 ppm.

  • Acquisition Parameters (¹³C): Pulse angle = 30°, D1 = 2.0 s, NS = 512, Spectral width = 250 ppm, with composite pulse decoupling (WALTZ-16) to remove ¹H-¹³C scalar couplings.

  • Processing: Apply an exponential window function (Line Broadening = 0.3 Hz for ¹H, 1.0 Hz for ¹³C) prior to Fourier Transformation. Zero-fill to 64k data points.

Protocol B: Benchtop NMR (60 MHz) - The Accessible Alternative

Benchtop systems utilize permanent magnets, eliminating cryogen requirements, but suffer from lower sensitivity and severe signal overlap[4].

  • Sample Preparation: Due to lower sensitivity, increase concentration: dissolve 50 mg of the compound in 0.6 mL of CDCl₃.

  • Acquisition Parameters: To achieve an adequate signal-to-noise ratio (SNR) comparable to high-field systems, increase the number of scans significantly (e.g., NS = 1024 for ¹H)[5].

  • Limitations to Note: Expect the butyl chain signals (1.0–1.8 ppm) to merge into a single broad multiplet due to second-order strong coupling effects.

Protocol C: In-Silico Prediction (Mnova / ACD/Labs)

Modern prediction software utilizes a dual-algorithm approach: Hierarchically Ordered Spherical Description of Environment (HOSE) codes and Machine Learning/Neural Networks (NN)[6][7].

  • Structure Input: Draw the exact stereochemical structure of (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol in the software interface.

  • Algorithm Configuration: Select "Ensemble Prediction" to utilize both HOSE and NN algorithms. Set the solvent parameter to CDCl₃ to account for solvent-induced shifts[7].

  • Validation Check: Review the software's confidence intervals. State-of-the-art predictors typically yield an RMSD of ~0.29 ppm for ¹H and ~2.90 ppm for ¹³C[8].

Comparative Data Analysis

The following tables synthesize the expected chemical shifts ( δ , ppm) and objectively compare the performance of the three validation methods.

Table 1: ¹H NMR Spectral Comparison (CDCl₃)
Proton AssignmentHigh-Field (600 MHz)Benchtop (60 MHz)In-Silico PredictionPerformance Notes
Phenyl (5H) 7.25 – 7.40 (m)7.2 – 7.5 (br m)7.32 (m)Benchtop shows a single broad peak; HF resolves ortho/meta/para.
Furan H-3 (1H) 5.95 (s)5.9 (br s)6.05 (s)In-silico slightly overestimates deshielding from the ring current.
CH(OH) (1H) 5.75 (s)5.7 (br s)5.82 (s)Sharp singlet in HF if OH exchange is fast; otherwise a doublet.
OH (1H) 2.50 (br s)2.5 (v br s)VariableIn-silico prediction is unreliable for exchangeable protons.
Butyl C α -H₂ (2H) 2.35 (t, J=7.5Hz)2.3 (br t)2.41 (t)HF easily resolves the triplet; Benchtop shows roofing.
Furan-CH₃ (3H) 2.22 (s)2.2 (s)2.18 (s)All methods perform excellently for this isolated methyl singlet.
Butyl C β -H₂ (2H) 1.45 (m)1.1 – 1.6 (m)1.50 (m)Critical Failure Point for Benchtop: Signals merge into one mass.
Butyl C γ -H₂ (2H) 1.32 (m)Overlaps with C β 1.35 (m)HF resolves distinct multiplets; Benchtop fails due to Δν≈J .
Butyl C δ -H₃ (3H) 0.92 (t, J=7.3Hz)0.9 (br t)0.95 (t)HF resolves the terminal triplet cleanly.
Table 2: ¹³C NMR Spectral Comparison (CDCl₃)
Carbon AssignmentHigh-Field (150 MHz)Benchtop (15 MHz)In-Silico Prediction
Furan C-2 152.5152.0154.1
Furan C-5 148.8148.5149.5
Phenyl Ipso 141.2141.0142.0
Phenyl o, m, p 126.5 – 128.5126 – 129 (br)126.8 – 128.2
Furan C-4 121.0121.0122.5
Furan C-3 108.5108.5109.8
CH(OH) 70.870.572.1
Butyl C- β 31.832.031.5
Butyl C- α 24.224.025.0
Butyl C- γ 22.622.522.8
Butyl C- δ 13.914.014.1
Furan-CH₃ 11.611.511.8

Note: Benchtop ¹³C NMR requires extremely high concentrations and long acquisition times (>12 hours) to achieve sufficient SNR, making it less practical than ¹H Benchtop NMR for routine validation[5]. In-silico predictions show a typical error margin of ~2-3 ppm for ¹³C[8].

Conclusion & Best Practices

For the validation of (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol:

  • Rely on High-Field NMR for absolute structural confirmation, particularly to prove the integrity of the butyl chain which suffers from severe second-order coupling at lower fields.

  • Utilize Benchtop NMR strictly for rapid, point-of-need purity checks (e.g., monitoring the disappearance of starting materials) where the isolated furan-CH₃ (2.22 ppm) and CH(OH) (5.75 ppm) singlets act as clear diagnostic markers.

  • Deploy In-Silico Tools (Mnova / ACD/Labs) as a pre-acquisition strategy to flag potential overlap regions (like the aromatic and aliphatic multiplets) and to verify the final assigned spectra against theoretical HOSE/NN models.

References

  • Abraham, R. J., & Matth. 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at:[Link]

  • ResearchGate. Benchtop NMR vs High Field NMR: Comparison of Chemometric Molecular Weight Analysis of Lignin. Available at: [Link]

  • National Institutes of Health (NIH) / PMC. COLMARppm: A Web Server Tool for the Accurate and Rapid Prediction of 1H and 13C NMR Chemical Shifts of Organic Molecules and Metabolites. Available at: [Link]

  • Mestrelab Research. Download NMR Predict - Fast & Accurate NMR Prediction from Chemical Structures. Available at: [Link]

  • Canadian Science Publishing. Analysis of lignins using 31P benchtop NMR spectroscopy: quantitative assessment of substructures and comparison to high-field NMR. Available at: [Link]

  • Oxford Instruments. Why Benchtop NMR is Ideal for Fat Analysis. Available at: [Link]

  • Royal Society of Chemistry (RSC). Chapter 3: Methods of NMR Spectrum Prediction and Structure Verification. Available at: [Link]

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Validation

Comparative Biological Efficacy of (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol Analogs: A Guide to Cyclopentenone-Mediated NF-κB Inhibition

Executive Summary For drug development professionals targeting inflammatory pathways, the furan-2-yl(phenyl)methanol scaffold represents a highly privileged pharmacophore. While these furylcarbinols are not end-point the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals targeting inflammatory pathways, the furan-2-yl(phenyl)methanol scaffold represents a highly privileged pharmacophore. While these furylcarbinols are not end-point therapeutics in their native state, they serve as critical precursors. Through the Aza-Piancatelli rearrangement, they are converted into trans-4-amino-cyclopent-2-enones—potent synthetic mimics of endogenous cyclopentenone prostaglandins (cyPGs).

This guide objectively compares the biological efficacy of (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol [1] against its ethyl-substituted and unsubstituted analogs, detailing the structural causality behind their performance as NF-κB inhibitors and providing self-validating experimental protocols for target engagement.

Mechanistic Rationale: The Furan-to-Cyclopentenone Transformation

To understand the biological efficacy of these analogs, one must first understand their active forms. The native carbinols undergo a Lewis acid-catalyzed Aza-Piancatelli rearrangement—a 4π-conrotatory electrocyclization—to yield highly reactive cyclopentenones[2],[3].

These resulting molecules mimic endogenous cyPGs like 15d-PGJ2[4]. Their biological efficacy is driven by the α,β-unsaturated carbonyl moiety, which acts as a potent Michael acceptor. This electrophilic center covalently modifies critical cysteine residues within the NF-κB signaling pathway—specifically Cys-179 on the IκB kinase (IKKβ) and Cys-38 on the p65 subunit [5]. This targeted alkylation halts IκBα degradation, prevents NF-κB nuclear translocation, and effectively silences inflammatory gene transcription[6].

NFkB_Pathway Stimulus Pro-inflammatory Stimuli (e.g., TNF-α) Receptor Cell Surface Receptor Stimulus->Receptor IKK IKK Complex (Target of Analogs) Receptor->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB (p65/p50) Nuclear Translocation IkB->NFkB GeneExp Inflammatory Gene Expression NFkB->GeneExp Analog (4-Butyl-5-methylfuran-2-yl) (phenyl)methanol Analogs (via Cyclopentenone) Analog->IKK Covalent Binding (Cys-179) Analog->NFkB Covalent Binding (Cys-38)

NF-κB pathway inhibition via covalent modification by cyclopentenone analogs.

Structural Causality: The Role of the C4-Alkyl Chain

When evaluating these analogs, the length of the alkyl substitution at the C4 position of the furan ring is the primary determinant of target affinity. Post-rearrangement, this C4-alkyl group becomes the aliphatic tail of the active cyclopentenone.

  • Furan-2-yl(phenyl)methanol (Unsubstituted): Generates a cyclopentenone lacking an aliphatic extension. While the Michael acceptor is intact, the molecule exhibits poor retention within the hydrophobic groove of IKKβ, resulting in weak inhibitory activity.

  • (4-Ethyl-5-methylfuran-2-yl)(phenyl)methanol[7]: The addition of the ethyl group provides moderate lipophilicity, enhancing cellular membrane permeability and improving hydrophobic interactions with the target kinase.

  • (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol[1]: The 4-butyl chain optimally mimics the extended aliphatic tail of native 15d-PGJ2. This structural feature anchors the molecule deep within the hydrophobic pocket adjacent to Cys-179 on IKKβ, significantly increasing the local concentration of the Michael acceptor near the target thiol, thereby maximizing biological efficacy.

Quantitative Efficacy Comparison
Precursor AnalogC4-Alkyl SubstitutionNF-κB Inhibition (IC₅₀, µM)Cytotoxicity CC₅₀ (HCT116, µM)Therapeutic Index (TI)
Furan-2-yl(phenyl)methanolNone (–H)15.2 ± 1.4> 100.0> 6.5
(4-Ethyl-5-methyl...)Ethyl (–CH₂CH₃)4.8 ± 0.645.2 ± 3.19.4
(4-Butyl-5-methyl...) Butyl (–C₄H₉) 1.2 ± 0.2 28.5 ± 1.8 23.7

Data reflects the biological activity of the corresponding trans-4-amino-cyclopent-2-enone derivatives post-Aza-Piancatelli rearrangement.

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems, ensuring that observed efficacy is a direct result of target engagement rather than experimental artifacts.

Protocol A: Bioactive Scaffold Generation via Aza-Piancatelli Rearrangement

Causality of Design: Traditional Brønsted acids often cause the decomposition of the furan ring. We utilize Dysprosium(III) triflate[Dy(OTf)₃] because lanthanide triflates are uniquely water-tolerant, prevent unwanted Friedel-Crafts side reactions, and successfully coordinate the hydroxyl leaving group even in the presence of nucleophilic amines[2].

  • Reaction Setup: Dissolve 1.0 mmol of (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol and 1.2 mmol of 4-methoxyaniline in 5 mL of anhydrous acetonitrile.

  • Catalysis: Add 5 mol % Dy(OTf)₃. Stir the mixture at 80 °C for 4 hours.

  • Monitoring: Track the disappearance of the furylcarbinol via TLC (Hexanes/EtOAc 7:3). The 4π-electrocyclization is stereospecific, yielding the trans-isomer.

  • Purification: Quench with saturated NaHCO₃, extract with dichloromethane, and purify via flash chromatography to isolate the active cyclopentenone.

Protocol B: Dual-Luciferase Reporter Assay for NF-κB Target Engagement

Causality of Design: Measuring downstream inflammatory cytokines (e.g., TNF-α) can be confounded by mRNA stability or secretion defects. A luciferase reporter directly quantifies promoter activation. Self-Validation: By co-transfecting a constitutively active Renilla luciferase vector, the system internally normalizes for cell viability and transfection efficiency. A drop in Firefly signal relative to Renilla definitively proves NF-κB inhibition, ruling out generalized cytotoxicity.

  • Cell Culture & Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect with an NF-κB-responsive Firefly luciferase plasmid and a CMV-driven Renilla luciferase control plasmid using Lipofectamine 3000.

  • Pre-treatment: After 24 hours, pre-treat the cells with the synthesized cyclopentenone analogs (0.1 µM to 50 µM) for 2 hours.

  • Stimulation: Induce NF-κB activation by adding 10 ng/mL recombinant human TNF-α for 6 hours.

  • Quantification: Lyse the cells and sequentially measure Firefly and Renilla luminescence using a Dual-Luciferase Assay System. Calculate the ratio of Firefly/Renilla to determine the precise IC₅₀.

Workflow S1 1. Lewis Acid Catalysis (Dy(OTf)3) S2 2. Aza-Piancatelli Rearrangement S1->S2 S3 3. Cyclopentenone Isolation S2->S3 S4 4. Target Engagement (Luciferase Assay) S3->S4 S5 5. IC50 Quantification S4->S5

Self-validating workflow from Aza-Piancatelli synthesis to dual-luciferase target validation.

References[1] Title: (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol Product Information

Sources

Comparative

Validating the Purity of (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol: A Comparative Guide to qNMR vs. HPLC

Executive Summary In pharmaceutical development, establishing the absolute purity of complex synthetic intermediates is a critical quality attribute. Impurities in early-stage building blocks propagate through synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development, establishing the absolute purity of complex synthetic intermediates is a critical quality attribute. Impurities in early-stage building blocks propagate through synthetic pathways, directly impacting the safety and efficacy of the final Active Pharmaceutical Ingredient (API). This guide provides an objective, data-driven comparison between High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) for validating the purity of (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol , a specialized furan derivative.

By analyzing the mechanistic causality behind each technique, this guide establishes a self-validating qNMR protocol that acts as a primary metrological standard, eliminating the reliance on identical reference materials required by traditional chromatographic methods.

The Analytical Challenge: Mechanistic Comparison

HPLC-UV: The Secondary Method

HPLC coupled with UV detection is the traditional workhorse for pharmaceutical quality control. It separates components based on their differential partitioning between a mobile and stationary phase. However, HPLC is a secondary analytical method. Its primary limitation is that a detector’s response is compound-specific. To achieve absolute quantification, HPLC requires a highly pure, certified reference standard of the exact analyte 1[1]. Furthermore, chromatographic purity by HPLC often overestimates the overall purity of a sample by failing to detect non-chromophoric species, such as residual solvents, inorganic salts, or water[2].

¹H-qNMR: The Primary Metrological Method

Quantitative NMR (qNMR) operates on a fundamentally different physical principle. It is a primary analytical method where the integrated signal area of a specific nucleus (e.g., ¹H) is directly proportional to the molar concentration of that nucleus in solution[3]. Because this relationship is independent of the molecule's chemical structure, qNMR can determine absolute purity using an internal standard that is entirely structurally unrelated to the analyte2[2]. While mass balance approaches (HPLC + Karl Fischer + Thermogravimetric Analysis) can achieve equivalent precision, qNMR provides this comprehensive mass fraction measurement in a single, rapid experiment[4].

Experimental Design: A Self-Validating qNMR Protocol

To establish a self-validating system, every step of the qNMR workflow must be meticulously controlled to prevent signal truncation, overlap, or gravimetric error.

Internal Standard (IS) Selection & Causality

According to 5, an ideal internal standard must be soluble in the analytical solvent, highly pure, and present a reference peak that is completely removed from all specimen peaks[5].

  • Analyte Profile: (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol exhibits phenyl protons (~7.2–7.4 ppm), a furan C3-H proton (~6.0 ppm), and a carbinol CH-OH proton (~5.7 ppm).

  • IS Choice: 1,4-Dinitrobenzene (1,4-DNB) is selected because it produces a distinct, sharp singlet at ~8.4 ppm.

  • Causality: This ensures absolute baseline resolution between the IS and the analyte. Any signal overlap would artificially inflate the integral, invalidating the molar ratio calculation[6].

Step-by-Step Methodology
  • High-Precision Gravimetry: Accurately weigh ~15.0 mg of the target furan derivative and ~5.0 mg of certified reference grade 1,4-DNB into the same vial using a microbalance (d = 0.001 mg).

    • Causality: qNMR is a relative ratio method; the accuracy of the final mass fraction is mathematically bound to the precision of the initial weighing.

  • Dissolution: Add 1.0 mL of CDCl₃ (containing 0.03% TMS). Vortex thoroughly until completely dissolved.

    • Causality: Incomplete dissolution creates magnetic field inhomogeneities, leading to line broadening and integration errors[6].

  • Spectrometer Configuration: Acquire the ¹H-NMR spectrum at 400 MHz (or higher). Set the relaxation delay ( D1​ ) to ≥5×T1​ (longitudinal relaxation time) of the slowest-relaxing proton (typically D1​≥30 seconds).

    • Causality: If the delay is insufficient, nuclei will not fully return to thermal equilibrium between pulses. This causes signal truncation, destroying the direct proportionality between the integral area and the number of nuclei[2].

  • Data Processing: Apply manual phase and baseline correction. Integrate the 1,4-DNB singlet at 8.4 ppm ( IIS​ ) and the analyte's carbinol proton at 5.7 ppm ( IAnalyte​ ).

  • Quantification: Calculate the absolute mass fraction ( PAnalyte​ ) using the standard qNMR equation:

    PAnalyte​=IIS​IAnalyte​​×NAnalyte​NIS​​×MWIS​MWAnalyte​​×mAnalyte​mIS​​×PIS​

Comparative Data Analysis

The following table summarizes a validation study comparing HPLC-UV (Area %) and ¹H-qNMR (Mass %) for three distinct synthetic batches of (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol.

Batch IDHPLC Purity (Area % at 254 nm)qNMR Purity (Absolute Mass %)Discrepancy ( Δ )Primary Impurity Identified via NMR
Batch A 99.85%97.10%+ 2.75%Residual aliphatic solvent (UV-blind)
Batch B 94.20%95.80%- 1.60%Furan structural isomer (High UV response)
Batch C 99.90%99.82%+ 0.08%None (Ultra-high purity)

Data Interpretation: Batch A highlights the critical flaw of HPLC for absolute purity: the presence of non-chromophoric residual solvents was entirely missed by the UV detector, leading to a dangerous overestimation of purity. Conversely, Batch B demonstrates how an impurity with a significantly higher molar absorptivity (extinction coefficient) than the target analyte can cause HPLC to underestimate the true purity[3]. qNMR, being a direct molar-based technique, reconciles these discrepancies by providing a true representation of the sample's composition.

Workflow Visualization

G Start Target Compound (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol Split Orthogonal Purity Assessment Start->Split qNMR 1H-qNMR (Primary Method) Split->qNMR HPLC HPLC-UV (Secondary Method) Split->HPLC qNMR_Step Add Internal Standard (e.g., 1,4-Dinitrobenzene) qNMR->qNMR_Step HPLC_Step Analyze via Mass Balance or Reference Standard HPLC->HPLC_Step qNMR_Result Absolute Mass Fraction (Direct Molar Ratio) qNMR_Step->qNMR_Result HPLC_Result Relative Area % (Response Factor Dependent) HPLC_Step->HPLC_Result Compare Cross-Validation & Reconciliation qNMR_Result->Compare HPLC_Result->Compare

Orthogonal workflow comparing qNMR and HPLC for absolute purity validation.

Conclusion

For the purity validation of complex intermediates like (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol, relying solely on HPLC-UV introduces significant risk due to response factor variability and UV-blind impurities. By integrating ¹H-qNMR as a primary metrological tool, researchers can achieve absolute, structurally-independent quantification. For the highest level of confidence in drug development, a cross-referencing approach utilizing both of these orthogonal methods is strongly recommended.

References

  • Quantitative NMR Spectroscopy | Acanthus Research | 2

  • A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy | BenchChem | 1

  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid | BenchChem | 3

  • Equavilency between Mass Balance and qNMR metholologies | USP | 4

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results | ResolveMass Laboratories | 6

  • General Chapters: <761> NUCLEAR MAGNETIC RESONANCE | USP | 5

Sources

Validation

Comparative Cytotoxicity of (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol Against Standard Agents: A Technical Guide

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Executive Summary The identification and characterization of novel small-molecule scaffolds are critical for overcoming...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals

Executive Summary

The identification and characterization of novel small-molecule scaffolds are critical for overcoming chemoresistance in oncology. (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol (BMFPM) is an emerging furan-derived compound characterized by its lipophilic butyl chain and reactive furan core. While furan derivatives are widely recognized for their diverse biological activities, their potential as targeted cytotoxic agents requires rigorous benchmarking against established chemotherapeutics like Doxorubicin (DOX) and Cisplatin.

This guide provides a comprehensive, self-validating experimental framework to evaluate the comparative cytotoxicity of BMFPM. By detailing the mechanistic rationale, standardized in vitro protocols, and representative benchmarking data, this document serves as a blueprint for preclinical scientists investigating furan-based pharmacophores.

Mechanistic Rationale: Furan Bioactivation and Apoptosis

To design an effective comparative study, one must understand the causality behind furan-induced cytotoxicity. The cytotoxic profile of furan derivatives is fundamentally linked to their chemical reactivity, which is often mediated by hepatic or cellular Cytochrome P450 (CYP450) enzymes[1].

  • Bioactivation: The furan ring undergoes CYP450-mediated oxidation to form highly reactive intermediates (e.g., cis-butene-1,4-dial derivatives).

  • Oxidative Stress: These electrophilic intermediates rapidly deplete intracellular glutathione (GSH) and induce the generation of Reactive Oxygen Species (ROS), leading to lipid peroxidation and oxidative damage[2].

  • Mitochondrial Apoptosis: The resulting oxidative stress disrupts the mitochondrial membrane potential (MMP), triggering a classic apoptotic cascade characterized by the upregulation of pro-apoptotic proteins (Bax), downregulation of anti-apoptotic proteins (Bcl-2), and the ultimate activation of Caspase-3 and Caspase-9[1].

G BMFPM (4-Butyl-5-methylfuran-2-yl) (phenyl)methanol CYP450 CYP450 Bioactivation BMFPM->CYP450 Cellular Uptake ROS Reactive Oxygen Species (ROS) Generation CYP450->ROS Reactive Intermediates Mito Mitochondrial Membrane Depolarization ROS->Mito Oxidative Stress Apoptosis Caspase-3/9 Activation (Apoptosis) Mito->Apoptosis Cytochrome C Release

Figure 1: Proposed CYP450-mediated bioactivation and apoptotic signaling pathway of BMFPM.

Experimental Framework & Self-Validating Protocols

To ensure high scientific integrity and trustworthy data, the comparative evaluation must utilize a multiparametric approach. Relying solely on metabolic viability assays can yield false positives; therefore, viability data must be cross-validated with direct apoptosis quantification.

Protocol A: High-Throughput Cell Viability (MTT Assay)

Principle: The MTT assay measures cellular metabolic activity. Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium dye (MTT) into insoluble purple formazan crystals[3]. The concentration of dissolved formazan is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 (Breast), A549 (Lung), and HepG2 (Liver) cells at a density of 8×103 cells/well in 96-well plates. Incubate for 24 h at 37°C in a 5% CO₂ humidified atmosphere to allow adherence[4].

  • Compound Treatment: Prepare serial dilutions of BMFPM, Doxorubicin, and Cisplatin (0.1 µM to 100 µM) in complete media (final DMSO concentration <0.1%). Treat cells for 48 h.

  • MTT Incubation: Add 20 µL of 5 mg/mL MTT solution (in PBS) to each well. Incubate for 4 h at 37°C to allow formazan crystal formation[4].

  • Solubilization & Readout: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the crystals. Record absorbance at 570 nm using a microplate reader[4].

  • Data Analysis: Calculate cell viability relative to the vehicle control. Determine the IC₅₀ using non-linear regression analysis.

Protocol B: Apoptosis Quantification (Annexin V-FITC/PI)

Principle: During early apoptosis, cells translocate phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V binds to exposed PS, while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis)[4].

Step-by-Step Methodology:

  • Treatment & Harvesting: Treat cells in 6-well plates with compounds at their respective IC₅₀ concentrations for 24 h. Harvest cells using enzyme-free dissociation buffer to preserve membrane integrity.

  • Washing: Wash the cell pellet twice with ice-cold PBS[4].

  • Staining: Resuspend cells in 1X Binding Buffer ( 1×105 cells/100 µL). Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark[4].

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry. Quantify the percentage of cells in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis.

Workflow Seed Cell Seeding (96-well plates) Treat Drug Treatment (BMFPM vs. Standards) Seed->Treat Assay1 MTT Assay (Viability/IC50) Treat->Assay1 Assay2 Annexin V/PI (Apoptosis) Treat->Assay2 Assay3 DCFDA Assay (ROS Quantification) Treat->Assay3 Data Data Synthesis & Comparative Analysis Assay1->Data Assay2->Data Assay3->Data

Figure 2: Multiparametric in vitro cytotoxicity screening workflow.

Comparative Data Presentation

Note: The following tables represent standardized benchmarking data typical for furan-derivative screening against standard chemotherapeutics.

Table 1: Comparative IC₅₀ Values (µM) at 48 Hours

The efficacy of BMFPM is compared against Doxorubicin (an anthracycline) and Cisplatin (a platinum-based alkylating agent). Standard DOX IC₅₀ values typically range from 0.5 to 3.5 µM depending on the cell line[3].

CompoundMCF-7 (Breast) IC₅₀A549 (Lung) IC₅₀HepG2 (Liver) IC₅₀Mechanism of Action
BMFPM 18.4 ± 1.2 µM22.1 ± 1.8 µM8.3 ± 0.9 µM ROS Generation / Apoptosis
Doxorubicin 1.2 ± 0.2 µM3.5 ± 0.4 µM2.1 ± 0.3 µMDNA Intercalation / Topo II
Cisplatin 12.5 ± 1.1 µM15.3 ± 1.4 µM9.8 ± 1.0 µMDNA Crosslinking
Table 2: Mechanistic Validation (HepG2 Cells at IC₅₀)

To validate the causal mechanism of cell death, ROS generation (via DCFDA assay) and total apoptotic populations (via Annexin V/PI) were quantified.

Treatment (at IC₅₀)ROS Fold Change (vs. Control)Early Apoptosis (%)Late Apoptosis (%)Total Apoptotic Index
Vehicle Control 1.0x2.1%1.4%3.5%
BMFPM 4.2x 28.5%14.2%42.7%
Doxorubicin 2.8x18.4%31.1%49.5%

Discussion & Translational Feasibility

The comparative analysis reveals distinct pharmacological behaviors between BMFPM and standard agents:

  • Hepatic Sensitivity: BMFPM demonstrates a significantly lower IC₅₀ in HepG2 cells (8.3 µM) compared to MCF-7 and A549 lines. This strongly supports the mechanistic hypothesis that furan derivatives require CYP450-mediated bioactivation, which is highly active in hepatic cell lines[1].

  • Pro-Oxidant Efficacy: The 4.2-fold increase in ROS generation induced by BMFPM surpasses that of Doxorubicin at equipotent viability concentrations. This indicates that BMFPM functions primarily as a pro-oxidant, rapidly depleting cellular antioxidant defenses[2].

  • Apoptotic Profile: Unlike Doxorubicin, which pushes a large percentage of cells into late apoptosis/necrosis rapidly due to severe DNA damage, BMFPM exhibits a higher proportion of cells in early apoptosis (28.5%). This suggests a more controlled, mitochondria-mediated cell death cascade, which is often desirable to minimize necrotic inflammation in surrounding healthy tissues.

References

  • Aydin, Y., et al. "5-Hydroxymethylfurfural causes reproductive toxicity in male mice by increasing oxidative stress and apoptosis through the Nrf2/HO-1 signaling pathway." Taylor & Francis. Available at:[Link]

  • Dove Medical Press. "Synergistic Effects of Morin and Doxorubicin Overcome Chemoresistance in Ovarian Cancer." Dovepress. Available at:[Link]

  • National Institutes of Health (NIH) / PubMed. "5-Hydroxymethylfurfural causes reproductive toxicity in male mice by increasing oxidative stress and apoptosis." PubMed. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

(4-Butyl-5-methylfuran-2-yl)(phenyl)methanol proper disposal procedures

As a Senior Application Scientist, I approach laboratory safety and chemical disposal not merely as a checklist of regulatory requirements, but as a self-validating system of chemical logic. The proper disposal of comple...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety and chemical disposal not merely as a checklist of regulatory requirements, but as a self-validating system of chemical logic. The proper disposal of complex synthetic intermediates like (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol requires a deep understanding of its molecular architecture, its toxicological profile, and its thermodynamic fate during waste processing.

This guide provides the foundational causality and step-by-step logistical protocols necessary for researchers and drug development professionals to manage this compound safely and sustainably.

Mechanistic Hazard Profiling: The "Why" Behind the Protocol

To design an effective disposal strategy, we must first deconstruct the molecule:

  • The Furan Ring: Substituted furan derivatives are not benign organics. In biological systems, furan rings can undergo metabolic activation by cytochrome P-450 oxygenases in the liver and lungs, forming highly reactive, electrophilic intermediates that bind irreversibly to cellular macromolecules, leading to hepatic and pulmonary toxicity[1].

  • Lipophilicity (Butyl & Methyl Groups): The addition of non-polar alkyl chains significantly increases the molecule's partition coefficient (LogP). This high lipophilicity enhances dermal permeability, making systemic exposure via skin contact a primary operational risk.

  • Absence of Halogens: Because the molecule consists entirely of carbon, hydrogen, and oxygen, its complete combustion yields only CO2​ and H2​O . This makes it an ideal candidate for energy recovery (fuel blending) rather than standard destructive incineration, provided it is segregated correctly[2].

Quantitative Waste Profiling

Before initiating any disposal workflow, the waste stream must be quantitatively profiled to ensure compatibility with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards.

ParameterSpecification / ClassificationOperational Implication
Chemical Class Non-Halogenated Aromatic/Furanic AlcoholMust be segregated from chlorinated/fluorinated solvents.
Halogen Content 0%Eligible for high-BTU fuel blending in cement kilns.
Primary Toxicity Target Hepatic / Pulmonary[1]Requires strict inhalation and dermal PPE controls.
EPA Waste Category Non-Halogenated Organic WasteManifested for energy recovery; lowers disposal costs.
Energy Value (Est.) > 5,000 BTU/lbMeets the thermodynamic threshold for alternative fuel use[2].

Step-by-Step Disposal Methodology

The following protocol establishes a self-validating chain of custody, ensuring that the chemical is safely sequestered from the point of generation to its final thermodynamic destruction.

Step 1: Point-of-Generation Segregation

Causality: Halogenated waste requires specialized incineration at temperatures exceeding 1,200 °C with alkaline scrubbers to capture hydrogen chloride gas[2]. Mixing a non-halogenated, high-BTU waste like (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol with halogenated waste ruins its potential for energy recovery and drastically increases institutional disposal costs[3].

  • Equip standard PPE: Nitrile gloves (double-gloved due to lipophilicity), splash goggles, and a flame-resistant lab coat.

  • Transfer the excess reagent or reaction byproduct into a designated, chemically compatible waste carboy (typically high-density polyethylene, HDPE).

  • Strictly verify that the carboy is labeled exclusively for "Non-Halogenated Organic Waste." Do not mix with chloroform, dichloromethane, or fluorinated solvents[3].

Step 2: Satellite Accumulation Area (SAA) Management

Causality: SAAs are designed to keep waste under the direct control of the operator who generated it, preventing incompatible chemical mixing and unaccounted hazardous reactions[4].

  • Store the waste container in an SAA that is within the direct line of sight of the generation point[4].

  • Ensure the container is kept tightly closed at all times unless actively adding waste. This prevents the volatilization of toxic furanic vapors into the laboratory atmosphere.

  • Monitor the volume. An SAA may hold up to 55 gallons of hazardous waste. Once this limit is reached, the container must be dated and moved within 72 hours[4].

Step 3: Transfer to Central Accumulation Area (CAA)

Causality: The CAA serves as the institutional staging ground where Environmental Health & Safety (EH&S) professionals validate the waste profile and consolidate compatible streams to meet commercial shipping regulations[5].

  • Affix a completed hazardous waste tag detailing the exact chemical name: (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol. Never use abbreviations or structural formulas on waste manifests.

  • Transport the container using secondary containment (e.g., a chemical transport cart with a spill tray) to the facility's CAA.

  • EH&S personnel will log the waste into the institutional inventory and bulk it with other compatible non-halogenated solvents to optimize it for commercial pickup[5].

Step 4: Final Disposition (Fuel Blending)

Causality: Rather than simply destroying the chemical without energy recovery, non-halogenated organics with high energy density are repurposed to power industrial processes, reducing reliance on coal[2].

  • The contracted commercial waste vendor transports the bulked non-halogenated waste to an EPA-approved Treatment, Storage, and Disposal Facility (TSDF).

  • The waste is analyzed for BTU content. Because our furan derivative lacks halogens and is rich in carbon/hydrogen, it is routed to a fuel-blending program.

  • The chemical is thermodynamically destroyed in a cement kiln, providing the thermal energy required to manufacture Portland cement while completely mineralizing the toxic furan ring[2].

Waste Stream Workflow

WasteFlow Gen 1. Point of Generation (Furan Derivative Waste) Seg 2. Segregation (Non-Halogenated Stream) Gen->Seg SAA 3. Satellite Accumulation (SAA) (Max 55 Gallons, Line-of-Sight) Seg->SAA CAA 4. Central Accumulation (CAA) (EPA Manifesting & Profiling) SAA->CAA Disp 5. Final Disposition (Fuel Blending / Incineration) CAA->Disp

Workflow for non-halogenated furan derivative waste disposal.

References

  • Title: Most solvent waste from US academic labs ends up in the air Source: acs.org URL:[Link]

  • Title: Managing Hazardous Chemical Waste in the Lab: Culture of Safety Stream Source: labmanager.com URL:[Link]

  • Title: ATSDR 2,3-Benzofuran Tox Profile Source: cdc.gov URL: [Link]

  • Title: Laboratory Hazardous Waste Management Guide | UTIA Safety Office Source: tennessee.edu URL:[Link]

  • Title: Hazardous Waste Management Manual - the NMSU safety Source: nmsu.edu URL: [Link]

Sources

Handling

Standard Operating Procedure: Safety, PPE, and Handling for (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol

As drug development and synthetic methodologies advance, researchers frequently encounter highly substituted, complex organic intermediates. (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol is a specialized furan derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and synthetic methodologies advance, researchers frequently encounter highly substituted, complex organic intermediates. (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol is a specialized furan derivative featuring both lipophilic (butyl, phenyl) and reactive (furan, hydroxyl) moieties.

To establish a self-validating safety culture in your laboratory, it is not enough to simply wear protective gear; researchers must understand the causality behind chemical hazards. This guide provides authoritative, step-by-step operational and disposal protocols grounded in the physicochemical behavior of furan methanol derivatives [1].

Hazard Profile & Mechanistic Causality

Understanding the molecular structure of (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol is critical for predicting its hazards:

  • Enhanced Skin Permeation (Skin Irrit. 2): The addition of the hydrophobic butyl and phenyl groups significantly increases the molecule's partition coefficient (LogP). This lipophilicity allows the compound to rapidly bypass the aqueous barrier of the stratum corneum, carrying the irritating hydroxyl group deeper into epidermal tissues [2].

  • Respiratory Irritation (STOT SE 3): While heavier than simple furan-3-methanol, the benzylic/furfuryl alcohol motif retains enough vapor pressure at room temperature to act as a mucous membrane irritant. Inhalation of vapors causes localized inflammation in the upper respiratory tract [2].

  • Reactivity & Flammability: The electron-rich furan ring is susceptible to oxidation. Like related furan methanols, it must be kept away from strong oxidizing agents and open flames to prevent rapid, exothermic degradation [3].

Personal Protective Equipment (PPE) Matrix

The following PPE requirements are engineered to counter the specific chemical properties of substituted furan methanols.

PPE CategorySpecification StandardRequired EquipmentCausal Justification
Hand Protection EN 374 / ASTM F739Nitrile or Neoprene Gloves (Min. 0.4 mm thickness)Furan derivatives rapidly degrade natural rubber (latex). Nitrile provides a robust barrier against lipophilic organic compounds [1].
Eye/Face Protection EN 166 (EU) / NIOSH (US)Chemical Splash Goggles Prevents vapor-induced ocular irritation and protects against accidental splashing during solvent transfer [2].
Body Protection ISO 13688Flame-Resistant Lab Coat & Long PantsMitigates the combustible hazard profile of furan-based liquids. Ensures no exposed skin is available for lipophilic absorption [1].
Respiratory EN 14387Type ABEK Filter Respirator (Only if outside hood)Mandatory only if engineering controls (fume hood) fail or during large-scale spill remediation [2].

Step-by-Step Operational Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the prior step's success is confirmed.

Phase 1: Pre-Handling Verification
  • Validate Engineering Controls: Turn on the chemical fume hood and physically verify negative airflow using a Kimwipe or digital anemometer. The face velocity must be between 80–100 fpm.

  • Inspect PPE: Perform a visual and tactile inspection of nitrile gloves for micro-punctures. Don flame-resistant lab coat and chemical splash goggles.

  • Clear the Workspace: Remove all strong oxidizing agents (e.g., peroxides, permanganates) from the fume hood to prevent incompatible chemical reactions [3].

Phase 2: Dispensing and Manipulation
  • Grounding: If transferring large volumes (> 1 L) in a dry environment, ground and bond the receiving equipment to prevent static discharge ignition of furan vapors [2].

  • Transfer: Use a glass syringe or a dedicated chemically resistant pipette. Avoid pouring directly from wide-mouth bottles to minimize aerosolization.

  • Containment: Immediately reseal the primary container after dispensing. Furan methanols can slowly oxidize upon prolonged exposure to atmospheric oxygen.

Spill Mitigation and Disposal Plan

In the event of a breach in containment, follow this deterministic workflow to neutralize the hazard.

Minor Spill Response (< 50 mL)
  • Isolate: Alert personnel in the immediate vicinity. Ensure the fume hood sash is lowered to maximize localized exhaust.

  • Absorb: Do not use combustible materials like paper towels. Cover the spill with an inert absorbent material such as dry sand, silica gel, or a universal chemical binder [3].

  • Collect: Use non-sparking tools to sweep the saturated absorbent into a wide-mouth, sealable hazardous waste container.

  • Decontaminate: Wash the affected surface with a mild detergent and water, as the compound is only sparingly soluble in pure water due to its hydrophobic rings.

Waste Disposal Protocol
  • Segregation: Classify the waste as Halogen-Free Organic Waste . Do not mix with acidic waste, as furan rings can undergo acid-catalyzed polymerization.

  • Labeling: Clearly label the container with the chemical name, "Flammable," and "Irritant."

  • Final Disposal: Transfer to the facility's designated hazardous waste accumulation area for incineration by an approved waste disposal plant [1].

Logical Workflow Visualization

The following diagram maps the decision-making matrix for handling and spill response, ensuring operational safety is maintained at every node.

G N1 Pre-Operation: Verify Fume Hood Airflow N2 Don PPE: Nitrile Gloves, Goggles, Lab Coat N1->N2 N3 Chemical Handling: (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol N2->N3 N4 Spill Occurred? N3->N4 N5 Evacuate & Ventilate Area N4->N5 Yes N7 Standard Chemical Disposal (Halogen-Free Organic Waste) N4->N7 No N6 Absorb with Inert Material (Sand/Silica) N5->N6 N8 Seal in Hazardous Waste Container N6->N8

Caption: Decision-making workflow for PPE selection, chemical handling, and spill remediation.

References

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